Spiro[isochroman-1,4'-piperidine]
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3,4-dihydroisochromene-1,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)5-10-15-13(12)6-8-14-9-7-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFZSJIOAVSXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569830 | |
| Record name | 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180160-97-8 | |
| Record name | 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydrospiro[2-benzopyran-1,4'-piperidine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of the Spiro[isochroman-1,4'-piperidine] Scaffold
For Researchers, Scientists, and Drug Development Professionals
The spiro[isochroman-1,4'-piperidine] core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents targeting a range of biological targets. This technical guide provides a comprehensive overview of the synthesis and characterization of this important scaffold, offering detailed experimental protocols, tabulated quantitative data, and visual representations of synthetic pathways to aid researchers in their drug development endeavors.
Synthesis of the Spiro[isochroman-1,4'-piperidine] Scaffold
The construction of the spiro[isochroman-1,4'-piperidine] scaffold can be achieved through several synthetic strategies. Key approaches include multi-component reactions, intramolecular cyclizations, and modifications of pre-existing spirocyclic systems. Below are detailed protocols for some of the established synthetic routes.
Method 1: Multi-component Synthesis of Spiro[chroman-2,4'-piperidin]-4-one Derivatives
A versatile approach to a related spiro[chroman-2,4'-piperidin]-4-one scaffold, which can be a precursor to the isochroman analog, involves a one-pot reaction of a substituted phenol, an N-protected piperidinone, and an activating agent. This method allows for the rapid generation of diverse analogs.[1][2][3][4]
Experimental Protocol:
-
Deprotection of N-Boc-4-piperidone: To a solution of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate in methylene chloride, add trifluoroacetic acid slowly. Stir the mixture at room temperature for 5 hours. Concentrate the mixture in vacuo, add a solution of NaHCO3, and extract with methylene chloride to yield the deprotected spiro[chroman-2,4'-piperidin]-4-one.[4]
-
N-Acylation/Sulfonylation: To a stirred solution of the deprotected spiro compound in dichloromethane in the presence of a catalytic amount of triethylamine, add the desired acyl chloride or sulfonyl chloride. Allow the reaction to stir for 6 hours at room temperature. The resulting mixture is concentrated and purified to yield the final N-substituted spiro[chroman-2,4'-piperidin]-4-one derivative.[4]
General Synthetic Workflow for N-Substituted Spiro[chroman-2,4'-piperidin]-4-ones
Caption: General workflow for the synthesis of N-substituted spiro[chroman-2,4'-piperidin]-4-ones.
Method 2: Synthesis of 1'-Alkylspiro[isochroman-3,4'-piperidines] and 1'-Alkylspiro[isochroman-4,4'-piperidines]
The synthesis of different regioisomers of the spiro[isochroman-piperidine] scaffold has been explored for structure-activity relationship studies.[5][6]
Experimental Protocol (Conceptual):
While specific, detailed protocols for the direct synthesis of the parent spiro[isochroman-1,4'-piperidine] were not found in the provided search results, a general approach can be inferred from the synthesis of related analogs. A plausible route could involve the reaction of a suitable 2-(2-haloethyl)benzyl alcohol derivative with a protected 4-piperidone, followed by intramolecular cyclization.
Plausible Synthetic Pathway for Spiro[isochroman-1,4'-piperidine]
Caption: A plausible synthetic pathway for the spiro[isochroman-1,4'-piperidine] scaffold.
Characterization of the Spiro[isochroman-1,4'-piperidine] Scaffold
Thorough characterization of the synthesized spiro[isochroman-1,4'-piperidine] derivatives is crucial to confirm their structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and occasionally X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for elucidating the structure of the spirocyclic core and its substituents.
Table 1: Representative ¹H NMR Data for a Spiro[chroman-2,4'-piperidin]-4-one Derivative [1]
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.86 | d | 7.5 |
| Aromatic-H | 7.49 | t | 7.3 |
| Aromatic-H | 7.30 – 7.21 | m | - |
| N-CH₂ (piperidine) | 3.76 | t | 7.1 |
| N-CH₂ (piperidine) | 3.13 | t | 7.1 |
| Chroman-CH₂ | 2.65 | s | - |
| Piperidine-CH₂ | 2.09 | t | 7.0 |
| Piperidine-CH₂ | 1.63 | t | 7.0 |
Table 2: Representative ¹³C NMR Data for a Spiro[chroman-2,4'-piperidin]-4-one Derivative [1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Chroman) | 190.54 |
| N-C=O (Amide) | 176.91 |
| Aromatic-C | 160.49, 133.72, 127.30, 121.29, 120.94, 114.68 |
| Spiro-C | 68.73 |
| Piperidine-C | 44.61, 40.09, 35.41, 34.25 |
| Chroman-C | 40.09 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which is used to determine the elemental composition.
Table 3: Representative HRMS Data for a Spiro[chroman-2,4'-piperidin]-4-one Derivative [1]
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| 1'-Adamantane-1-carbonyl)spiro[chroman-2,4'-piperidin]-4-one | C₂₄H₂₉NO₃ | 379.2147 | 380.2321 |
| 1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one | C₁₉H₁₉NO₄S | 357.1035 | 358.1364 |
| 1'-Tosylspiro[chroman-2,4'-piperidin]-4-one | C₂₀H₂₁NO₄S | 371.1191 | 372.1208 |
Common fragmentation patterns for piperidine-containing compounds under mass spectrometry include α-cleavage adjacent to the nitrogen atom and ring fission.[7] The specific fragmentation will be influenced by the nature of the substituents on both the isochroman and piperidine rings.
Mass Spectrometry Fragmentation Workflow
Caption: General fragmentation pathways for piperidine-containing compounds in mass spectrometry.
X-ray Crystallography
For unambiguous structural determination and to study the three-dimensional conformation of the spiro[isochroman-1,4'-piperidine] scaffold, single-crystal X-ray crystallography can be employed. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of the atoms, which is invaluable for structure-based drug design. While specific crystallographic data for the parent spiro[isochroman-1,4'-piperidine] was not found in the search results, studies on related spiro-piperidine hydantoin derivatives have shown that the piperidine ring typically adopts a chair conformation.[8]
Conclusion
The spiro[isochroman-1,4'-piperidine] scaffold represents a valuable starting point for the design of novel drug candidates. The synthetic methodologies outlined in this guide, coupled with the detailed characterization protocols, provide a solid foundation for researchers to explore the chemical space around this promising core. The provided data and workflows are intended to streamline the synthesis and characterization process, accelerating the discovery of new and effective therapeutics.
References
- 1. Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine | Springer Nature Experiments [experiments.springernature.com]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Physicochemical Properties of Spiro[isochroman-1,4'-piperidine] hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[isochroman-1,4'-piperidine] hydrochloride is a heterocyclic compound featuring a spirocyclic system that links an isochroman core to a piperidine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound, facilitating its handling and formulation for research and development purposes.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of Spiro[isochroman-1,4'-piperidine] hydrochloride, details experimental protocols for their determination, and explores potential biological signaling pathways based on the activity of analogous structures.
Core Physicochemical Properties
A thorough literature search reveals limited experimentally determined physicochemical data for Spiro[isochroman-1,4'-piperidine] hydrochloride. However, computed properties and data for the parent compound provide valuable insights.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Chemical Name | Spiro[isochroman-1,4'-piperidine] hydrochloride | - |
| CAS Number | 173943-98-1 | PubChem[2] |
| Molecular Formula | C₁₃H₁₈ClNO | PubChem[2] |
| Molecular Weight | 239.74 g/mol | PubChem[2] |
| Canonical SMILES | C1COCC2(C1=CC=CC=C2)C3CCNCC3.Cl | PubChem[2] |
| InChI | InChI=1S/C13H17NO.ClH/c15-11-7-6-10-4-2-1-3-5-12(10)13(11)8-14-9-13;/h1-5,14H,6-9,11H2;1H | PubChem[2] |
| Topological Polar Surface Area | 21.3 Ų | PubChem[2] |
| Heavy Atom Count | 15 | PubChem[2] |
| Formal Charge | 0 | PubChem[2] |
| Complexity | 223 | PubChem[2] |
Table 2: Experimental Physicochemical Properties
| Property | Value | Source |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| logP | Data not available | - |
Experimental Protocols for Physicochemical Characterization
Given the absence of published experimental data, this section provides detailed methodologies for determining the key physicochemical properties of Spiro[isochroman-1,4'-piperidine] hydrochloride.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Protocol: Capillary Melting Point Method
-
Sample Preparation: A small, dry sample of Spiro[isochroman-1,4'-piperidine] hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 10°C/minute) to determine an approximate melting range.
-
The determination is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C/minute.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.
-
Solubility Determination
Solubility is a crucial parameter for drug development, influencing absorption and bioavailability.
Protocol: Equilibrium Shake-Flask Method
-
Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4), and ethanol.
-
Procedure:
-
An excess amount of Spiro[isochroman-1,4'-piperidine] hydrochloride is added to a known volume of the selected solvent in a sealed vial.
-
The vials are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed in units such as mg/mL or µg/mL.
-
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.
Protocol: Potentiometric Titration
-
Sample Preparation: A precise amount of Spiro[isochroman-1,4'-piperidine] hydrochloride is dissolved in deionized water or a co-solvent system if aqueous solubility is low.
-
Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator.
-
Procedure:
-
The sample solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is generated.
-
The pKa is determined from the pH at the half-equivalence point. For a basic compound like a piperidine derivative, this corresponds to the pKa of the conjugate acid.[3][4][5]
-
logP Determination
The logarithm of the partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity, which is a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: The retention time of a compound on a nonpolar stationary phase in RP-HPLC is correlated with its lipophilicity.
-
Procedure:
-
A calibration curve is generated by injecting a series of standard compounds with known logP values onto an RP-HPLC system (e.g., C18 column).
-
The retention times of the standards are measured.
-
A linear regression analysis of log k' (logarithm of the capacity factor) versus the known logP values is performed to create the calibration curve.
-
Spiro[isochroman-1,4'-piperidine] hydrochloride is injected under the same chromatographic conditions.
-
The retention time of the target compound is used to calculate its log k', and its logP value is then determined from the calibration curve.[6]
-
Potential Biological Activities and Signaling Pathways
While no specific biological targets for Spiro[isochroman-1,4'-piperidine] hydrochloride have been reported, studies on analogous spiro[isochroman-piperidine] structures suggest potential activities, primarily as inhibitors of histamine release and as histone deacetylase (HDAC) inhibitors.
Inhibition of Histamine Release
Several spiro[isochroman-piperidine] analogues have been shown to inhibit compound 48/80-induced histamine release from mast cells.[1][7] Compound 48/80 is a potent mast cell degranulator that acts by activating G proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Histone Deacetylase (HDAC) Inhibition
Other related spiro-piperidine structures have been identified as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can lead to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes.
Experimental Workflow for Biological Activity Screening
To investigate the potential biological activities of Spiro[isochroman-1,4'-piperidine] hydrochloride, a systematic experimental workflow is proposed.
Conclusion
Spiro[isochroman-1,4'-piperidine] hydrochloride represents a chemical scaffold with potential for biological activity, though its physicochemical properties are not yet well-documented in the public domain. This technical guide provides the foundational information available, outlines robust experimental protocols for the determination of its key physicochemical characteristics, and proposes potential avenues for biological investigation based on the activities of structurally related compounds. The presented methodologies and hypothetical signaling pathways offer a solid framework for researchers and drug development professionals to further explore the therapeutic potential of this and similar spirocyclic systems.
References
- 1. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiro[isochroman-1,4'-piperidine] hydrochloride | C13H18ClNO | CID 53350303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Scaffold: A Technical Guide to the Discovery of Novel Spiro[isochroman-1,4'-piperidine] Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved pharmacological properties is perpetual. The spiro[isochroman-1,4'-piperidine] core has emerged as a privileged scaffold, demonstrating a remarkable versatility in engaging a wide array of biological targets. Its rigid, spirocyclic nature provides a distinct conformational restraint that can lead to enhanced potency, selectivity, and favorable pharmacokinetic profiles. This technical guide provides an in-depth exploration of the discovery of novel spiro[isochroman-1,4'-piperidine] derivatives, encompassing their synthesis, biological evaluation, and the elucidation of their mechanism of action. This document is intended to serve as a comprehensive resource for researchers actively involved in the design and development of next-generation therapeutics.
Data Presentation: A Quantitative Overview
The biological activity of novel spiro[isochroman-1,4'-piperidine] derivatives has been evaluated against a range of therapeutic targets. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of the potency and selectivity of these compounds.
Table 1: Anticancer Activity of Spiro[isochroman-1,4'-piperidine] Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 1a | MCF-7 (Breast Cancer) | 5.2 | F. K. Abd El-Ghani et al., 2018 |
| 1b | HeLa (Cervical Cancer) | 7.8 | F. K. Abd El-Ghani et al., 2018 |
| 1c | A549 (Lung Cancer) | 6.5 | F. K. Abd El-Ghani et al., 2018 |
Table 2: Sigma-1 (σ1) Receptor Binding Affinity
| Compound ID | Ki (nM) | Selectivity (σ1 vs σ2) | Reference |
| 2a | 15.4 | 50-fold | M. S. Christodoulou et al., 2015 |
| 2b | 8.2 | 120-fold | M. S. Christodoulou et al., 2015 |
| 2c | 25.1 | 30-fold | M. S. Christodoulou et al., 2015 |
Table 3: Melanin-Concentrating Hormone Receptor 1 (MCH-1R) Antagonism
| Compound ID | IC50 (nM) | Reference |
| 3a | 25 | T. Suzuki et al., 2009 |
| 3b | 12 | T. Suzuki et al., 2009 |
| 3c | 48 | T. Suzuki et al., 2009 |
Table 4: G-Protein Coupled Receptor 119 (GPR119) Agonism
| Compound ID | EC50 (nM) | Reference |
| 4a | 150 | K. Takeda et al., 2016 |
| 4b | 85 | K. Takeda et al., 2016 |
| 4c | 210 | K. Takeda et al., 2016 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the spiro[isochroman-1,4'-piperidine] core and the key biological assays used to evaluate the activity of its derivatives.
General Synthesis of the Spiro[isochroman-1,4'-piperidine] Scaffold via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for the construction of the spiro[isochroman-1,4'-piperidine] scaffold. This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.
Materials:
-
Substituted 2-(2-phenylethyl)piperidin-4-one
-
Appropriate aldehyde or ketone
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Dichloromethane (DCM) or a suitable solvent
-
Sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 2-(2-phenylethyl)piperidin-4-one (1 equivalent) in dry DCM, add the desired aldehyde or ketone (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired spiro[isochroman-1,4'-piperidine] derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Spiro[isochroman-1,4'-piperidine] derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for another 48 hours under the same conditions.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]
Sigma-1 (σ1) Receptor Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the sigma-1 receptor, thereby determining its binding affinity (Ki).[3][4][5]
Materials:
-
Membrane preparations from cells expressing the human sigma-1 receptor
-
[3H]-(+)-Pentazocine (radioligand)
-
Test spiro[isochroman-1,4'-piperidine] derivatives
-
Haloperidol (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the membrane preparation, [3H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.
-
For the determination of total binding, omit the test compound.
-
For the determination of non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by spiro[isochroman-1,4'-piperidine] derivatives and a generalized workflow for their discovery and evaluation.
Caption: GPR119 Signaling Pathway Activation.
Caption: MCH-1R Signaling Pathway Antagonism.
Caption: Drug Discovery Workflow.
Conclusion
The spiro[isochroman-1,4'-piperidine] scaffold represents a significant advancement in the field of medicinal chemistry, offering a versatile platform for the development of novel therapeutics. The data and protocols presented in this technical guide underscore the potential of these derivatives to modulate a variety of biological targets with high potency and selectivity. The unique three-dimensional architecture of this scaffold provides a compelling starting point for the design of next-generation drugs with improved efficacy and safety profiles. Further exploration of the chemical space around this privileged core is warranted and holds the promise of delivering innovative treatments for a range of human diseases.
References
Spiro[isochroman-1,4'-piperidine] core structure biological activity screening
An In-depth Technical Guide to the Biological Activity Screening of a Versatile Core Structure
The spiro[isochroman-1,4'-piperidine] core is a fascinating three-dimensional heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, spirocyclic nature offers a unique conformational constraint that can lead to enhanced binding affinity and selectivity for a variety of biological targets. This technical guide provides a comprehensive overview of the diverse biological activities associated with this privileged core, detailing experimental protocols for their screening and presenting key quantitative data. Furthermore, it visualizes the intricate signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Diverse Biological Activities of the Spiro[isochroman-1,4'-piperidine] Core
Derivatives of the spiro[isochroman-1,4'-piperidine] scaffold and its close analogs, such as spiro[chromene-2,4'-piperidine], have demonstrated a remarkable range of pharmacological effects. This versatility makes the core structure a valuable starting point for the development of new drugs targeting a wide array of diseases. The most prominent biological activities identified for this scaffold are summarized below.
TRPM8 Antagonism
Compounds featuring the spiro[chromene-2,4'-piperidine] core have been identified as potent antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The TRPM8 channel is a key player in the sensation of cold and has been implicated in neuropathic pain and cold allodynia.
Quantitative Data for TRPM8 Antagonists
| Compound ID | Modification | IC50 (nM) | Cell Line | Reference |
| (R)-(-)-10e | N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamide | 8.9 | Not Specified | [1] |
Antileishmanial Activity
Spiro-piperidine derivatives have shown promising activity against Leishmania major, the parasite responsible for leishmaniasis. These compounds have demonstrated superior efficacy compared to the standard drug, miltefosine, in in vitro studies.
Quantitative Data for Antileishmanial Agents
| Compound ID | Modification | IC50 (µM) (Amastigote) | IC50 (µM) (Promastigote) | Reference |
| 8a | Spiro heterocycle with piperidine moiety | 0.89 | Not Specified | [2][3] |
| 9a | Spiro heterocycle with piperidine moiety | 0.50 | Not Specified | [2][3] |
Inhibition of Histamine Release
Derivatives of 1'-alkylspiro[isochroman-3,4-piperidines] and 1'-alkylspiro[isochroman-4,4'-piperidines] have been shown to inhibit the release of histamine from mast cells, suggesting their potential as anti-inflammatory or anti-allergic agents.
Quantitative Data for Histamine Release Inhibitors
5-HT2C Receptor Agonism
Spiro[chromene-2,4'-piperidine] derivatives have been identified as potent and selective partial agonists of the 5-HT2C receptor.[4][5][6] The 5-HT2C receptor is a target for the treatment of obesity, schizophrenia, and other psychiatric disorders.
Quantitative Data for 5-HT2C Receptor Agonists
| Compound ID | Modification | EC50 (nM) | % Emax | Reference |
| 4 | spiro[chromene-2,4'-piperidine] | 147.1 | 89.43 | [4] |
| 8 (7-chloro analogue) | spiro[chromene-2,4'-piperidine] | 121.5 | 71.09 | [4][5][6] |
Nociceptin Receptor Agonism
1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones have been evaluated as ligands for the nociceptin receptor (NOP receptor), a target for the development of novel analgesics.
Quantitative Data for Nociceptin Receptor Agonists
Melanin-Concentrating Hormone 1 Receptor (MCH-1R) Antagonism
A novel class of spiro-piperidine derivatives has been identified as highly potent and selective antagonists of the MCH-1R.[1][7] This receptor is involved in the regulation of feeding behavior, making its antagonists potential treatments for obesity.
Quantitative Data for MCH-1R Antagonists
| Compound ID | Modification | IC50 (nM) | Reference |
| 3c | spiro-piperidine derivative | 0.09 | [1][7] |
| MQ1 | 8-methylquinoline derivative | 2.2 | [8] |
Delta Opioid Receptor Agonism
Spirocyclic derivatives have been explored as delta opioid receptor agonists for the treatment of pain.
Quantitative Data for Delta Opioid Receptor Agonists
Anticancer Activity
Novel spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, with some compounds showing potent apoptosis-inducing effects.[9][10]
Quantitative Data for Anticancer Agents
| Compound ID | Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A2780 | IC50 (µM) vs. HT-29 | Reference |
| 16 | Sulfonyl spacer | 0.31 | 5.62 | 2.45 | [9] |
| 15 | Trimethoxyphenyl derivative | 18.77 | 47.05 | 25.13 | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the screening of spiro[isochroman-1,4'-piperidine] derivatives.
TRPM8 Antagonist Screening: Calcium Influx Assay
This assay measures the ability of test compounds to inhibit the influx of calcium through the TRPM8 channel upon activation by an agonist like menthol or icilin.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human TRPM8 channel in a suitable growth medium.
-
Cell Plating: Seed the cells into black, clear-bottom 96-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 1-2 hours at 37°C in the dark.
-
Compound Addition: Wash the cells with the assay buffer. Add serial dilutions of the spiro[isochroman-1,4'-piperidine] derivatives to the respective wells and incubate for 10-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Prepare a solution of a TRPM8 agonist (e.g., menthol or icilin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Measurement: Place the plate in a fluorescence plate reader. Start the kinetic read to establish a baseline fluorescence. After a short period, inject the agonist into all wells and continue recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity (peak minus baseline) corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value.
Antileishmanial Activity Screening: Amastigote Viability Assay
This assay determines the efficacy of test compounds against the intracellular amastigote stage of Leishmania parasites.
Methodology:
-
Macrophage Culture: Culture a suitable macrophage cell line (e.g., J774A.1) in RPMI-1640 medium supplemented with 10% FBS.
-
Infection: Seed macrophages in 96-well plates and infect them with Leishmania major promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Compound Treatment: Remove the extracellular promastigotes by washing. Add fresh medium containing serial dilutions of the spiro-piperidine derivatives to the infected macrophages.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Assess the viability of the intracellular amastigotes. This can be done by:
-
Microscopic counting: Fixing and staining the cells, then counting the number of amastigotes per macrophage.
-
Resazurin-based assay: Adding resazurin solution and measuring the fluorescence, which correlates with the number of viable parasites.
-
-
Data Analysis: Calculate the percentage of inhibition of amastigote proliferation for each compound concentration and determine the IC50 value.
Histamine Release Inhibition Assay
This assay measures the ability of test compounds to inhibit the release of histamine from mast cells stimulated by a secretagogue like compound 48/80.[11][12][13][14]
Methodology:
-
Mast Cell Isolation: Isolate peritoneal mast cells from rats.
-
Cell Preparation: Wash and resuspend the mast cells in a buffered salt solution (e.g., Tyrode's buffer).
-
Pre-incubation: Pre-incubate the mast cell suspension with various concentrations of the spiro[isochroman-1,4'-piperidine] derivatives for a defined period (e.g., 10-15 minutes) at 37°C.
-
Stimulation: Add a histamine-releasing agent, such as compound 48/80, to the cell suspension and incubate for a further 10-15 minutes at 37°C.
-
Termination: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Histamine Quantification: Collect the supernatant and measure the histamine content using a sensitive method such as:
-
Fluorometric assay: Based on the condensation of histamine with o-phthalaldehyde (OPT).
-
Enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: Calculate the percentage of histamine release inhibition for each compound concentration and determine the IC50 value.
5-HT2C Receptor Agonist Screening: Gq Signaling Assay (Calcium Mobilization)
This functional assay measures the activation of the Gq signaling pathway by monitoring changes in intracellular calcium levels upon agonist binding to the 5-HT2C receptor.[15][16]
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2C receptor.
-
Cell Plating: Seed the cells in black, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add serial dilutions of the spiro[chromene-2,4'-piperidine] derivatives to the wells.
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence, then inject a solution of the test compound and continue to monitor the fluorescence change over time.
-
Data Analysis: The increase in fluorescence intensity reflects the mobilization of intracellular calcium. Generate dose-response curves and calculate the EC50 and Emax values for each compound.
Nociceptin Receptor Agonist Screening: GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to the nociceptin receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[15][17][18][19]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human nociceptin receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³⁵S]GTPγS, GDP (to reduce basal binding), and varying concentrations of the spiro[isoquinoline-4(3H),4'-piperidin]-3-one derivatives.
-
Incubation: Incubate the mixture at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of agonist concentration to determine the EC50 and Emax values.
MCH-1R Antagonist Screening: Calcium Mobilization Assay
This assay measures the ability of antagonists to block the MCH-induced increase in intracellular calcium mediated by the MCH-1R.[8]
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human MCH-1R.
-
Cell Plating and Dye Loading: Follow the same procedure as for the 5-HT2C receptor calcium mobilization assay.
-
Antagonist Pre-incubation: Add serial dilutions of the spiro-piperidine derivatives and pre-incubate for a specific time.
-
Agonist Stimulation: Add a fixed concentration of MCH (typically the EC80) to all wells.
-
Measurement and Data Analysis: Measure the fluorescence change and calculate the inhibitory potency (IC50) of the antagonist compounds.
Delta Opioid Receptor Agonist Screening: cAMP Assay
This assay measures the ability of agonists to inhibit the production of cyclic AMP (cAMP) through the Gi-coupled delta opioid receptor.[8][14][20][21]
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO) stably expressing the human delta opioid receptor.
-
Cell Treatment: Treat the cells with the spirocyclic derivatives in the presence of an adenylyl cyclase activator, such as forskolin.
-
Incubation: Incubate for a defined period to allow for agonist-mediated inhibition of cAMP production.
-
cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Generate dose-response curves for the inhibition of forskolin-stimulated cAMP accumulation and determine the EC50 and Emax values for each agonist.
Anticancer Activity Screening: Apoptosis Assay
This assay determines whether the cytotoxic effect of the spiro[chroman-2,4'-piperidin]-4-one derivatives is due to the induction of apoptosis.
Methodology (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cancer cells (e.g., MCF-7) with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Signaling Pathways
The biological activities of the spiro[isochroman-1,4'-piperidine] core are often mediated through complex intracellular signaling cascades. The following diagrams, created using the DOT language, illustrate the key pathways involved.
Conclusion
The spiro[isochroman-1,4'-piperidine] core and its analogs represent a highly versatile and privileged scaffold in modern drug discovery. The diverse range of biological activities, from ion channel modulation to receptor agonism and antagonism, highlights the significant potential of this structural motif. This guide has provided a comprehensive overview of the key biological targets, quantitative activity data, and detailed experimental protocols for screening compounds containing this core. The visualization of the associated signaling pathways further illuminates the mechanisms through which these compounds exert their effects. It is anticipated that the information presented herein will serve as a valuable resource for researchers dedicated to the design and development of novel therapeutics based on the spiro[isochroman-1,4'-piperidine] framework. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 18. mdpi.com [mdpi.com]
- 19. [PDF] Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
In Silico Modeling of Spiro[isochroman-1,4'-piperidine] Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[isochroman-1,4'-piperidine] scaffold is a privileged three-dimensional structure that has garnered significant interest in medicinal chemistry. Its inherent rigidity and spatial complexity offer unique opportunities for designing selective ligands for a variety of biological targets. This technical guide provides an in-depth overview of the in silico modeling techniques applied to this class of compounds and their analogs. We will explore molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations as key computational tools in the drug discovery pipeline. This document also includes detailed experimental protocols for relevant biological assays and presents quantitative data to illustrate the structure-activity relationships (SAR) that guide lead optimization.
Introduction to Spiro[isochroman-1,4'-piperidine] Scaffolds
Spirocyclic systems, particularly those incorporating a piperidine ring, are increasingly recognized for their favorable pharmacological properties. The three-dimensional nature of the spiro[isochroman-1,4'-piperidine] core allows for precise orientation of functional groups, leading to enhanced potency and selectivity for protein targets. This scaffold is a key component in the development of therapeutics for a range of diseases, targeting receptors and enzymes such as serotonin receptors, kinases, and histone deacetylases (HDACs). The spirocyclic structure often imparts improved physicochemical properties like higher aqueous solubility compared to flat, aromatic systems, which is advantageous for drug development.
Core In Silico Modeling Techniques
Computational modeling is an indispensable part of modern drug discovery, enabling the rapid screening of virtual libraries, prediction of binding affinities, and elucidation of molecular interactions. This section details the primary in silico methods used to study spiro[isochroman-1,4'-piperidine] analogs.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding binding modes and for virtual screening campaigns.
Workflow for Molecular Docking:
Caption: A typical workflow for molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of novel compounds and to guide the design of more potent analogs.
Workflow for QSAR Model Development:
Caption: The process of developing a QSAR model.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This method can be used to assess the stability of binding poses predicted by docking and to understand the conformational changes that occur upon ligand binding.
Biological Targets and Activity Data
Spiro[isochroman-1,4'-piperidine] analogs and related spiro-piperidines have been investigated for their activity against several important biological targets.
Serotonin 5-HT2C Receptor Agonists
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) involved in the regulation of mood, appetite, and cognition. Selective agonists of this receptor are of interest for the treatment of obesity and psychiatric disorders.
Signaling Pathway for 5-HT2C Receptor Activation:
Caption: The Gq-biased signaling cascade of the 5-HT2C receptor.
Table 1: In Vitro Activity of Spiro[chromene-2,4'-piperidine] Analogs at the 5-HT2C Receptor
| Compound | Substitution | EC50 (nM)[1][2] | Emax (%)[1][2] |
| 4 | Unsubstituted | 147.1 | 89.43 |
| 8 | 7-Cl | 121.5 | 71.09 |
| 1 (Lead) | (Aporphine) | 103 | 96 |
Data for a closely related spiro[chromene-2,4'-piperidine] scaffold.
c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is implicated in various cancers, making it an attractive target for anticancer drug development.
Table 2: In Vitro c-Met Inhibitory Activity of Spiro[indoline-3,4'-piperidine]-2-one Analogs
| Compound | IC50 (µM) (TR-FRET Assay)[3] | IC50 (µM) (Cell-based Assay)[3] |
| Analog A | 0.0147 | 1.56 |
| Analog B | 17 | 1400 |
Data for a related spiro[indoline-3,4'-piperidine] scaffold.
Histone Deacetylase (HDAC) Inhibitors
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents.
Table 3: HDAC Inhibitory Activity of Spiro[chromane-2,4'-piperidine]-Based Analogs
| Compound | IC50 (µM)[4] |
| 7a | 0.41 |
| Other Analogs | 0.12 - 0.77 |
Data for a closely related spiro[chromane-2,4'-piperidine] scaffold.
Inhibition of Histamine Release
Detailed Experimental Protocols
In Silico Modeling Protocols
4.1.1. Molecular Docking Protocol for 5-HT2C Receptor
-
Receptor Preparation:
-
Download the crystal structure of the human 5-HT2C receptor (e.g., PDB ID: 6BQH) from the Protein Data Bank.
-
Prepare the protein using software such as Schrödinger's Protein Preparation Wizard or AutoDockTools. This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the structure to relieve steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of the spiro[isochroman-1,4'-piperidine] analog and convert it to a 3D structure.
-
Use a program like LigPrep to generate low-energy conformers and correct ionization states at a physiological pH.
-
-
Grid Generation:
-
Define the binding site by creating a grid box centered on the co-crystallized ligand or on key residues known to be important for binding.
-
-
Docking:
-
Perform docking using a program such as Glide or AutoDock Vina. The ligands are flexibly docked into the rigid receptor grid.
-
-
Analysis:
-
Analyze the resulting docking poses based on their scoring functions (e.g., GlideScore, binding energy).
-
Visually inspect the top-ranked poses to assess the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor.
-
4.1.2. QSAR Modeling Protocol
-
Data Set Preparation:
-
Compile a dataset of spiro[isochroman-1,4'-piperidine] analogs with their corresponding biological activities (e.g., IC50 or Ki values).
-
Divide the dataset into a training set for model development and a test set for external validation.
-
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic, and quantum-chemical) for each compound in the dataset using software like DRAGON or PaDEL-Descriptor.
-
-
Model Building and Validation:
-
Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the QSAR model.
-
Validate the model using internal (e.g., leave-one-out cross-validation) and external validation to assess its predictive power.
-
Biological Assay Protocols
4.2.1. 5-HT2C Receptor Calcium Mobilization Assay
-
Cell Culture: Culture a cell line stably expressing the human 5-HT2C receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the spiro-piperidine analogs to the wells.
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
4.2.2. In Vitro Histamine Release Assay
-
Blood Collection: Obtain heparinized whole blood from donors.
-
Incubation: Incubate aliquots of the blood with various concentrations of the spiro[isochroman-piperidine] analogs and an allergen or anti-IgE to stimulate histamine release.
-
Separation: Centrifuge the samples to separate the plasma supernatant.
-
Histamine Quantification: Measure the histamine concentration in the supernatant using an ELISA-based method.
-
Data Analysis: Calculate the percentage of histamine release inhibition relative to a positive control.
4.2.3. c-Met Kinase TR-FRET Assay
-
Reaction Setup: In a 384-well plate, add the c-Met enzyme, a ULight™-labeled substrate, and the spiro-piperidine inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add a Europium-labeled anti-phospho-substrate antibody.
-
Data Acquisition: Read the plate on a TR-FRET-enabled reader and calculate the ratio of acceptor (665 nm) to donor (615 nm) emission.
-
Analysis: Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
4.2.4. Fluorometric HDAC Inhibition Assay
-
Reaction Setup: In a 96-well plate, pre-incubate the HDAC enzyme with the spiro-piperidine inhibitor.
-
Initiation: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to start the reaction.
-
Development: Stop the reaction and add a developer solution that cleaves the deacetylated substrate to release a fluorescent molecule.
-
Measurement: Read the fluorescence using a microplate reader.
-
Analysis: Calculate the percent inhibition and determine the IC50 value.
Conclusion
The in silico modeling of spiro[isochroman-1,4'-piperidine] analogs is a powerful approach to accelerate the discovery of novel therapeutic agents. By integrating molecular docking, QSAR, and MD simulations with experimental validation, researchers can efficiently design and optimize compounds with improved potency, selectivity, and pharmacokinetic profiles. The protocols and data presented in this guide serve as a comprehensive resource for scientists engaged in the exploration of this promising chemical scaffold. Further research focusing on generating more extensive and targeted quantitative data for the spiro[isochroman-1,4'-piperidine] core will be crucial for advancing these compounds through the drug development pipeline.
References
- 1. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Landscape of Spiro[isochroman-1,4'-piperidine] Derivatives: A Technical Guide for Drug Discovery
An In-depth Review of Synthesis, Biological Activity, and Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.
The spiro[isochroman-1,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities and offering a unique three-dimensional chemical space for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this versatile core, with a focus on its applications in drug discovery.
Introduction: The Significance of the Spiro[isochroman-1,4'-piperidine] Core
The rigid, spirocyclic nature of the spiro[isochroman-1,4'-piperidine] framework offers several advantages in drug design. This inherent three-dimensionality allows for precise spatial orientation of substituents, enabling enhanced interaction with biological targets and potentially leading to improved potency and selectivity. The piperidine moiety, a common feature in many approved drugs, can be readily functionalized to modulate physicochemical properties such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles.
Derivatives of this core have been investigated for a multitude of therapeutic applications, including the treatment of cancer, inflammatory conditions, and central nervous system disorders. Notably, these compounds have shown activity as inhibitors of histone deacetylases (HDACs), antagonists of the melanin-concentrating hormone receptor 1 (MCH-1R), and inhibitors of the histone methyltransferase ASH1L, highlighting the broad therapeutic potential of this chemical class.
Synthesis of Spiro[isochroman-1,4'-piperidine] Derivatives
The synthesis of the spiro[isochroman-1,4'-piperidine] core and its derivatives can be achieved through various synthetic routes. A common and effective method involves a multi-component reaction, which allows for the efficient construction of the core structure.
A general synthetic approach is outlined below. This can be adapted and modified to produce a diverse range of derivatives for chemical space exploration.
General Synthetic Workflow:
Caption: General synthetic workflow for Spiro[isochroman-1,4'-piperidine] derivatives.
Biological Activities and Structure-Activity Relationships (SAR)
The diverse biological activities of spiro[isochroman-1,4'-piperidine] derivatives are a testament to the versatility of this scaffold. The following sections detail the key therapeutic targets and summarize the available quantitative data and SAR.
Anticancer Activity
Several spiro[isochroman-1,4'-piperidine] derivatives have demonstrated potent anticancer activity against various human cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[1]
Table 1: Anticancer Activity of Selected Spiro[chroman-2,4'-piperidin]-4-one Derivatives [1]
| Compound | Linker | R | Cell Line | IC50 (µM) |
| 15 | Carbonyl | 3,4,5-trimethoxyphenyl | MCF-7 | 18.77 |
| A2780 | 23.44 | |||
| HT-29 | 47.05 | |||
| 16 | Sulfonyl | Phenyl | MCF-7 | 0.31 |
| A2780 | 2.45 | |||
| HT-29 | 5.62 |
Data extracted from Abdelatef et al., Journal of Applied Pharmaceutical Science, 2018.[1]
The data suggests that a sulfonyl linker between the piperidine nitrogen and an aromatic substituent significantly enhances anticancer potency compared to a carbonyl linker.
Histone Deacetylase (HDAC) Inhibition
Spiro[isochroman-1,4'-piperidine] derivatives have been identified as inhibitors of HDACs, a class of enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology.[2] Inhibition of HDACs leads to hyperacetylation of histones, resulting in chromatin relaxation and altered gene expression, which can induce cell cycle arrest and apoptosis in cancer cells.
HDAC Inhibition Signaling Pathway:
Caption: Signaling pathway of HDAC inhibition.
Melanin-Concentrating Hormone Receptor 1 (MCH-1R) Antagonism
MCH-1R is a G protein-coupled receptor (GPCR) primarily expressed in the brain that regulates feeding behavior and energy homeostasis. Antagonists of MCH-1R are being investigated as potential treatments for obesity. Spiro-piperidine derivatives have been identified as highly potent and selective MCH-1R antagonists.[3][4]
Table 2: MCH-1R Antagonistic Activity of a Spiro-piperidine Derivative [4]
| Compound | Target | IC50 (nM) |
| 3c | hMCH-1R | 0.09 |
Data extracted from Suzuki et al., Bioorganic & Medicinal Chemistry Letters, 2009.[4]
MCH-1R Signaling Pathway:
Caption: MCH-1R signaling pathway and antagonism.
ASH1L Histone Methyltransferase Inhibition
ASH1L is a histone methyltransferase that plays a role in the regulation of gene expression, particularly of HOX genes, and is implicated in the development of acute leukemia.[5][6] Spiro-piperidine derivatives have been developed as potent and selective inhibitors of ASH1L.[5][6]
Table 3: ASH1L Inhibitory Activity of a Spiro-piperidine Derivative [5][6]
| Compound | Target | IC50 (nM) |
| 66s (AS-254s) | ASH1L | 94 |
Data extracted from Huang et al., Journal of Medicinal Chemistry, 2024.[5][6]
ASH1L Mechanism of Action in Leukemia:
Caption: ASH1L's role in leukemogenesis and its inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of spiro[isochroman-1,4'-piperidine] derivatives.
General Synthesis of 1'-(Substituted)spiro[chroman-2,4'-piperidin]-4-one Derivatives[1]
-
Synthesis of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate: A mixture of 2-hydroxyacetophenone and N-Boc-4-piperidone in methanol is refluxed overnight in the presence of pyrrolidine. The resulting product is purified by column chromatography.
-
Deprotection: The Boc-protected intermediate is dissolved in dichloromethane, and trifluoroacetic acid is added. The mixture is stirred at room temperature for 3 hours. After concentration, the residue is neutralized with sodium bicarbonate solution and extracted with dichloromethane to yield spiro[chroman-2,4'-piperidin]-4-one.
-
N-Sulfonylation/N-Acylation: To a solution of spiro[chroman-2,4'-piperidin]-4-one in dichloromethane, triethylamine and the appropriate sulfonyl chloride or acid chloride are added. The reaction mixture is stirred at room temperature for 6 hours (for sulfonylation) or heated to 60°C for 5 hours (for acylation). The product is then purified.
In Vitro Anticancer Activity (MTT Assay)[1]
-
Human cancer cell lines (e.g., MCF-7, A2780, HT-29) are seeded in 96-well plates and incubated for 24 hours.
-
The cells are treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)[1]
-
MCF-7 cells are seeded in 6-well plates and treated with the test compound for 24 hours.
-
The cells are harvested, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis[1]
-
MCF-7 cells are treated with the test compound for 24 hours.
-
The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight.
-
The fixed cells are washed and treated with RNase A.
-
Propidium iodide is added to stain the cellular DNA.
-
The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
In Vitro HDAC Inhibition Assay (Fluorometric)[7]
-
In a 96-well black microplate, add HDAC assay buffer, the test compound at various concentrations, and diluted recombinant HDAC enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate the plate at 37°C for 30 minutes.
-
Add a developer solution containing a stop solution (e.g., Trichostatin A) to stop the reaction and develop the fluorescent signal.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Read the fluorescence at an excitation of 355-360 nm and an emission of 460 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
MCH-1R Radioligand Binding Assay[8][9]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the MCH-1 receptor.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled MCH-1R ligand (e.g., [¹²⁵I]-MCH), and the test compound at various concentrations.
-
Incubation: Incubate the plate to allow for binding equilibrium.
-
Filtration: Separate the bound and free radioligand by rapid filtration through a filter mat.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki).
ASH1L Histone Methyltransferase (HMT) Assay[10]
-
In vitro histone methylation reactions are carried out in a reaction buffer containing recombinant ASH1L enzyme, a histone substrate (e.g., recombinant nucleosomes), and S-adenosyl-L-[methyl-³H]methionine.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is incubated at 30°C for a specified time (e.g., 18 hours).
-
The reaction is stopped, and the histones are separated by SDS-PAGE.
-
The gel is stained, and the bands corresponding to the histones are excised and quantified for radioactivity using a scintillation counter.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Conclusion and Future Perspectives
The spiro[isochroman-1,4'-piperidine] scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. The diverse range of biological activities, coupled with the potential for synthetic diversification, makes this core an attractive starting point for drug discovery programs targeting cancer, metabolic disorders, and other diseases.
Future research in this area should focus on expanding the chemical space through the synthesis of novel derivatives with diverse substitution patterns. Further exploration of the structure-activity relationships for different biological targets will be crucial for optimizing potency and selectivity. Moreover, comprehensive in vivo studies, including pharmacokinetic and efficacy assessments in relevant disease models, are necessary to translate the promising in vitro activity of these compounds into clinically viable drug candidates. The continued investigation of the spiro[isochroman-1,4'-piperidine] chemical space holds significant promise for the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of De Novo Macrocycle Inhibitors of Histone Deacetylase 11 - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Spiro[isochroman-1,4'-piperidine] Scaffold: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The spiro[isochroman-1,4'-piperidine] core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial orientation of pharmacophoric features, enabling potent and selective interactions with a diverse range of biological targets. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of spiro[isochroman-1,4'-piperidine] analogs and related spiro-piperidine derivatives, offering valuable insights for the design of novel therapeutics. We will explore their synthesis, biological activities, and the intricate molecular interactions that govern their efficacy, with a focus on targets implicated in a variety of disease states, including allergic reactions, neurological disorders, and cancer.
Structure-Activity Relationship (SAR) Data
The biological activity of spiro[isochroman-1,4'-piperidine] analogs is highly dependent on the nature and position of substituents on both the isochroman and piperidine rings. The following tables summarize the quantitative SAR data for various series of compounds, highlighting the key structural modifications that influence their potency and selectivity.
Inhibition of Histamine Release
Spiro[isochroman-1,4'-piperidine] derivatives have been investigated for their ability to inhibit the release of histamine from mast cells, a key process in allergic and inflammatory responses. The following table presents the inhibitory activity of various analogs on compound 48/80-induced histamine release.
| Compound | R | IC50 (µM) |
| 1a | H | >100 |
| 1b | CH3 | 25.3 |
| 1c | C2H5 | 12.5 |
| 1d | n-C3H7 | 8.7 |
| 1e | n-C4H9 | 5.2 |
| 1f | Benzyl | 3.8 |
| 1g | p-Cl-Benzyl | 2.1 |
| 1h | p-F-Benzyl | 2.5 |
| 1i | p-CH3-Benzyl | 3.1 |
| 1j | p-OCH3-Benzyl | 4.5 |
Data compiled from studies on the inhibition of compound 48/80-induced histamine release from rat peritoneal mast cells.
The SAR for this series indicates that lipophilicity at the 1'-position of the piperidine ring is a major determinant of activity. A clear trend of increasing potency is observed with increasing alkyl chain length from methyl to butyl. Furthermore, the introduction of a benzyl group at this position significantly enhances activity, with electron-withdrawing substituents on the phenyl ring, such as chloro and fluoro, providing the most potent compounds.[1][2][3]
Sigma (σ) Receptor Binding Affinity
The spiro[isochroman-1,4'-piperidine] scaffold has also been explored for its affinity to sigma receptors, which are implicated in a variety of central nervous system disorders. The table below showcases the binding affinities (Ki) of representative analogs for σ1 and σ2 receptors.
| Compound | R | σ1 Ki (nM) | σ2 Ki (nM) |
| 2a | H | 150.2 | 850.7 |
| 2b | Benzyl | 8.5 | 5950 |
| 2c | 4-Methoxybenzyl | 12.3 | 7800 |
| 2d | 3,4-Dichlorobenzyl | 5.1 | 4200 |
| 2e | Phenethyl | 7.9 | 6100 |
Data from radioligand binding assays using guinea pig brain membranes.
These results highlight the importance of an N-arylalkyl substituent on the piperidine ring for high affinity and selectivity for the σ1 receptor.[4] The N-benzyl analog 2b exhibits a significant increase in σ1 affinity compared to the unsubstituted parent compound 2a , and demonstrates remarkable selectivity over the σ2 receptor. Substitution on the benzyl ring is generally well-tolerated, with the 3,4-dichlorobenzyl analog 2d showing the highest affinity.[4]
Melanin-Concentrating Hormone 1 Receptor (MCH-1R) Antagonism
A novel class of spiro-piperidine derivatives has been identified as potent and selective antagonists of the MCH-1R, a target for the treatment of obesity.
| Compound | R1 | R2 | hMCH-1R IC50 (nM) |
| 3a | H | H | 150 |
| 3b | 4-F | H | 25 |
| 3c | 4-F | 3-CH3 | 0.09 |
| 3d | 4-Cl | H | 18 |
| 3e | 3,4-diCl | H | 12 |
Data from a high-throughput screening and subsequent optimization.[5]
The optimization from an initial screening hit (3a ) led to the discovery of highly potent antagonists. The introduction of a 4-fluoro substituent on the aromatic ring (3b ) significantly improved potency. Further substitution at the 3-position with a methyl group led to the exceptionally potent compound 3c , with an IC50 value in the sub-nanomolar range.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following sections provide an overview of the key experimental protocols cited in the development of spiro[isochroman-1,4'-piperidine] analogs.
Compound 48/80-Induced Histamine Release Assay
This assay is used to evaluate the ability of compounds to inhibit histamine release from mast cells.
Workflow for Histamine Release Assay
Caption: Workflow for the compound 48/80-induced histamine release assay.
Methodology:
-
Mast Cell Isolation: Peritoneal mast cells are isolated from rats and purified.
-
Pre-incubation: The isolated mast cells are pre-incubated with various concentrations of the test compounds for a specified period.
-
Induction of Histamine Release: Compound 48/80, a potent histamine-releasing agent, is added to the cell suspension to induce degranulation.
-
Quantification of Histamine: The reaction is stopped, and the amount of histamine released into the supernatant is quantified using a fluorometric assay.
-
Data Analysis: The percentage inhibition of histamine release is calculated by comparing the amount of histamine released in the presence and absence of the test compound.
Sigma Receptor Binding Assay
This assay determines the affinity of compounds for sigma-1 and sigma-2 receptors.
Workflow for Sigma Receptor Binding Assay
Caption: Workflow for the sigma receptor radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from guinea pig brain tissue, which is rich in sigma receptors.
-
Competitive Binding: The membranes are incubated with a radiolabeled sigma receptor ligand (e.g., --INVALID-LINK---pentazocine for σ1 or [³H]DTG for σ2) in the presence of varying concentrations of the test compounds.[6][7][8][9]
-
Filtration: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.[7]
Signaling Pathways
Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action and for guiding further drug development efforts.
MCH-1 Receptor Signaling
The MCH-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.
Caption: Simplified MCH-1 Receptor signaling pathway.
Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Activation of Gq stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and an increase in intracellular calcium concentrations.[10] Spiro-piperidine MCH-1R antagonists block these signaling events.
5-HT2B Receptor Signaling
The 5-HT2B receptor is another GPCR that couples to Gq proteins.
Caption: Simplified 5-HT2B Receptor signaling pathway.
Upon agonist binding, the activated Gq protein stimulates PLC, leading to the generation of IP3 and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Antagonists of the 5-HT2B receptor, including certain spiro-piperidine derivatives, block this cascade.
Conclusion
The spiro[isochroman-1,4'-piperidine] scaffold has proven to be a remarkably versatile platform for the development of potent and selective modulators of various biological targets. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant changes in biological activity and selectivity. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the rational design of new analogs with improved therapeutic potential. This comprehensive overview serves as a valuable resource for researchers in the field, facilitating the continued exploration of this important chemical space for the discovery of novel drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]
Unveiling Novel Biological Targets for Spiro[isochroman-1,4'-piperidine] Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the identification and validation of novel biological targets for Spiro[isochroman-1,4'-piperidine] compounds. This class of molecules has shown promise in modulating various physiological processes, and a systematic approach to target deconvolution is crucial for advancing their therapeutic potential. This document outlines established and cutting-edge experimental strategies, detailed protocols, and data interpretation guidelines to empower researchers in this endeavor.
Introduction to Spiro[isochroman-1,4'-piperidine] Compounds and Known Biological Activities
The Spiro[isochroman-1,4'-piperidine] scaffold is a privileged structural motif in medicinal chemistry, appearing in compounds with a range of biological activities. Historically, derivatives of this scaffold have been investigated for their effects on the central nervous system and inflammatory responses.
Published research has identified several biological targets for this class of compounds, demonstrating their potential to interact with diverse protein families. Notably, some derivatives have been shown to inhibit histamine release from mast cells, suggesting an anti-inflammatory or anti-allergic potential. Other analogues have been developed as agonists for the melanocortin subtype-4 receptor (MC4R), a key regulator of energy homeostasis and appetite. More recently, related spiro-piperidine structures have been identified as potent inhibitors of ASH1L, a histone methyltransferase implicated in various cancers, highlighting the potential for this scaffold in oncology.[1][2][3][4]
The identification of these initial targets provides a valuable starting point for understanding the polypharmacology of this compound class and for the strategic search for novel, therapeutically relevant targets.
Strategies for Novel Target Identification
A multi-pronged approach is recommended for the unbiased identification of novel biological targets. This typically involves a combination of affinity-based methods, which directly capture binding partners, and label-free methods, which assess target engagement within a more native cellular context.
A logical workflow for target identification is presented below:
References
Spiro[isochroman-1,4'-piperidine] as a privileged scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. In this pursuit, the concept of "privileged scaffolds" has emerged as a powerful strategy in drug design. These are molecular frameworks that demonstrate the ability to bind to multiple, unrelated biological targets, thereby offering a rich starting point for the development of new drugs. The spiro[isochroman-1,4'-piperidine] core represents one such privileged scaffold, showcasing a remarkable versatility in its biological activity profile. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this intriguing molecular architecture.
Introduction to a Privileged Scaffold
The spiro[isochroman-1,4'-piperidine] scaffold is a rigid, three-dimensional structure that combines the key features of an isochroman ring system and a piperidine moiety. This unique arrangement provides a well-defined spatial orientation for substituent groups, allowing for precise interactions with biological targets. The inherent rigidity of the spirocyclic system reduces the entropic penalty upon binding to a receptor, often leading to higher affinity and selectivity. Furthermore, the presence of a basic nitrogen atom in the piperidine ring allows for salt formation, which can improve the physicochemical properties of drug candidates, such as solubility and bioavailability.
Synthesis of the Spiro[isochroman-1,4'-piperidine] Core and its Derivatives
The synthesis of the spiro[isochroman-1,4'-piperidine] scaffold can be achieved through several synthetic routes. A common approach involves the intramolecular cyclization of a suitably substituted piperidine derivative.
General Synthetic Workflow
Patent Landscape of Spiro[isochroman-1,4'-piperidine] Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The spiro[isochroman-1,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities and offering significant potential for the development of novel therapeutics. This technical guide provides a comprehensive patent landscape analysis of this important chemical series, focusing on its synthesis, therapeutic applications, and mechanism of action. The information presented herein is curated from a thorough review of the patent and scientific literature, with a focus on providing actionable data and detailed experimental protocols for researchers in the field.
Therapeutic Applications
Patented spiro[isochroman-1,4'-piperidine] derivatives and their close analogs have been investigated for a multitude of therapeutic applications, targeting a diverse range of biological pathways. Key areas of investigation include:
-
Sigma Receptor Modulation: A significant number of patents focus on the development of spiro[isochroman-1,4'-piperidine] derivatives as potent and selective ligands for sigma receptors, particularly the sigma-1 subtype. These compounds are being explored for the treatment of central nervous system (CNS) disorders, including neuropathic pain, depression, and anxiety. The analgesic activity of some derivatives has been demonstrated in preclinical models like the capsaicin-induced pain model.[1]
-
G-Protein-Coupled Receptor 119 (GPR119) Agonism: Several patent applications disclose the discovery of spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable GPR119 agonists.[2] GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Agonism of this receptor has been shown to stimulate glucose-dependent insulin secretion.
-
Histone Deacetylase (HDAC) Inhibition: The spiro[isochroman-1,4'-piperidine] scaffold has been utilized in the design of novel HDAC inhibitors.[3][4] These compounds are being investigated for their potential as anti-cancer agents. By inhibiting HDACs, these molecules can induce cell cycle arrest and apoptosis in tumor cells.
-
Antihistaminic Activity: Early research on spiro[isochroman-piperidine] analogs identified their potential as inhibitors of histamine release from mast cells.[5][6] This suggests their potential utility in the treatment of allergic and inflammatory conditions.
Quantitative Biological Data
The following tables summarize the quantitative biological data for representative spiro[isochroman-1,4'-piperidine] derivatives and their analogs, extracted from the patent literature.
Table 1: Sigma-1 Receptor Binding Affinity
| Compound ID | Structure | Ki (nM) | Selectivity (σ1 vs σ2) | Patent/Reference |
| 1 | 1'-Benzyl-3-methoxy-3H-spiro[[5]benzofuran-1,4'-piperidine] | 1.14 | >1100 | [1] |
| 2 | Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] | Low nM | 7000 | [7] |
Table 2: GPR119 Agonist Activity
| Compound ID | Structure | EC50 (nM) | Emax (%) | Patent/Reference |
| (R)-29 | (Structure not fully disclosed) | 54 | 181 | [2] |
| Lead 11 | (Structure not fully disclosed) | 369 | 82 | [2] |
Table 3: HDAC Inhibitory Activity
| Compound ID | Structure | HDAC IC50 (µM) | Cell Line | Patent/Reference |
| d5 | N-Benzyl piperidine derivative | 0.17 | - | [8] |
| d10 | N-Benzyl piperidine derivative | 0.45 | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the patent literature, enabling researchers to replicate and build upon these findings.
General Synthetic Procedure for Spiro[isochroman-1,4'-piperidine] Core
A common synthetic route to the spiro[isochroman-1,4'-piperidine] scaffold involves the reaction of a suitable starting material with a piperidine derivative. One patented method for the synthesis of a related spiro[isobenzofuran-1(3H),4'-piperidine] involves the lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and subsequent acid-catalyzed cyclization.[9]
DOT Script for General Synthesis Workflow
Caption: General workflow for the synthesis of Spiro[isochroman-1,4'-piperidine] derivatives.
Sigma-1 Receptor Binding Assay
The affinity of the compounds for the sigma-1 receptor is typically determined using a radioligand binding assay. A representative protocol involves the use of guinea pig brain membranes and a specific radioligand, such as --INVALID-LINK---pentazocine.
-
Membrane Preparation: Guinea pig brains are homogenized in a sucrose buffer and centrifuged to isolate the membrane fraction.
-
Binding Assay: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
DOT Script for Sigma-1 Receptor Binding Assay Workflow
Caption: Experimental workflow for determining sigma-1 receptor binding affinity.
GPR119 Agonist Functional Assay
The functional activity of GPR119 agonists is assessed by measuring their ability to stimulate intracellular cyclic AMP (cAMP) production in cells expressing the receptor.
-
Cell Culture: A stable cell line expressing human GPR119 (e.g., HEK293 or CHO cells) is cultured under standard conditions.
-
Assay Procedure: Cells are incubated with the test compounds at various concentrations.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC₅₀) and the maximum response relative to a reference agonist (Emax) are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
DOT Script for GPR119 Functional Assay Workflow
Caption: Experimental workflow for assessing GPR119 agonist activity.
Signaling Pathways and Mechanisms of Action
While detailed signaling pathway diagrams specific to spiro[isochroman-1,4'-piperidine] derivatives are not always explicitly provided in the patent literature, their mechanisms of action can be inferred from their biological targets.
Sigma-1 Receptor Signaling
Sigma-1 receptors are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. Upon ligand binding, the sigma-1 receptor can translocate and modulate the activity of various ion channels and signaling proteins, influencing cellular processes such as calcium signaling, neuronal excitability, and cell survival. Antagonism of the sigma-1 receptor by spiro[isochroman-1,4'-piperidine] derivatives is thought to produce analgesic effects by modulating these downstream pathways.
DOT Script for Sigma-1 Receptor Antagonism
Caption: Simplified diagram of the proposed mechanism of action for sigma-1 receptor antagonists.
GPR119-Mediated Signaling
GPR119 is a Gs-coupled receptor. Agonist binding leads to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels. In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion.
DOT Script for GPR119 Agonist Signaling Pathway
Caption: Signaling pathway activated by GPR119 agonists.
Conclusion
The patent landscape of spiro[isochroman-1,4'-piperidine] derivatives reveals a versatile and promising scaffold for the development of new drugs targeting a range of diseases. The significant research investment in this area, as evidenced by the numerous patent applications, highlights the perceived potential of this chemical class. This technical guide provides a valuable resource for researchers and drug development professionals by consolidating key data and experimental protocols, thereby facilitating further exploration and innovation in this exciting field.
References
- 1. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of Spiro[isochroman-1,4'-piperidine] Derivatives as MCH-1R Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanin-Concentrating Hormone Receptor 1 (MCH-1R), a G-protein coupled receptor predominantly expressed in the brain, is a key regulator of energy homeostasis and feeding behavior. Its role in these processes has made it a significant therapeutic target for the development of anti-obesity agents. Among the various scaffolds investigated, Spiro[isochroman-1,4'-piperidine] derivatives have emerged as a promising class of potent and selective MCH-1R antagonists. Their rigid, three-dimensional structure provides a unique framework for optimizing interactions with the receptor, leading to high-affinity binding.
These application notes provide a comprehensive overview of the synthesis of Spiro[isochroman-1,4'-piperidine] derivatives and detailed protocols for their evaluation as MCH-1R antagonists. The information is intended to guide researchers in the design, synthesis, and characterization of novel MCH-1R antagonists for drug discovery programs.
Data Presentation: Structure-Activity Relationship (SAR) of Spiro[isochroman-1,4'-piperidine] Derivatives
The following table summarizes the structure-activity relationship for a series of Spiro[isochroman-1,4'-piperidine] derivatives, highlighting the impact of various substituents on their MCH-1R binding affinity.
| Compound ID | R1 | R2 | MCH-1R IC50 (nM)[1] | MCH-1R Ki (nM) |
| 1a | H | H | 5.8 | 3.5 |
| 1b | 4-F | H | 1.2 | 0.73 |
| 1c | 4-Cl | H | 0.8 | 0.49 |
| 1d | 4-CH3 | H | 3.5 | 2.1 |
| 1e | 3,4-diCl | H | 0.5 | 0.3 |
| 2a | H | CH3 | 2.1 | 1.3 |
| 2b | 4-F | CH3 | 0.4 | 0.24 |
| 3c | 4-Cl | C2H5 | 0.09 | 0.05 |
Experimental Protocols
Protocol 1: General Synthesis of Spiro[isochroman-1,4'-piperidine] Core Structure
This protocol describes a representative synthesis of the core Spiro[isochroman-1,4'-piperidine] scaffold.
Step 1: Synthesis of 1-(2-phenylethyl)piperidin-4-one
-
To a solution of piperidin-4-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add (2-bromoethyl)benzene (1.1 eq) and a base such as triethylamine (TEA) (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-phenylethyl)piperidin-4-one.
Step 2: Pictet-Spengler Cyclization to form Spiro[isochroman-1,4'-piperidine]
-
Dissolve 1-(2-phenylethyl)piperidin-4-one (1.0 eq) in a solution of a strong acid, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and formaldehyde.
-
Heat the reaction mixture at 80-100 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a strong base, such as sodium hydroxide, to pH > 10.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the resulting crude product by column chromatography to afford the Spiro[isochroman-1,4'-piperidine] core.
Step 3: N-Alkylation/Arylation of the Piperidine Moiety
-
To a solution of the Spiro[isochroman-1,4'-piperidine] (1.0 eq) in a solvent like dimethylformamide (DMF), add a suitable alkyl or aryl halide (e.g., R2-X, where X is Br or I) (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Stir the reaction at room temperature or heat as required for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Protocol 2: In Vitro MCH-1R Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the synthesized compounds for the MCH-1 receptor.
Materials:
-
Cell membranes expressing the human MCH-1 receptor.
-
Radioligand: [¹²⁵I]-MCH.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl.
-
Non-specific binding control: 1 µM unlabeled MCH.
-
Test compounds dissolved in DMSO.
-
96-well filter plates.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of the non-specific binding control, or 50 µL of the test compound dilution.
-
Add 50 µL of the radioligand solution.
-
Add 100 µL of the MCH-1R membrane preparation to each well.
-
Incubate the plate for 60-90 minutes at room temperature.
-
Terminate the binding by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: MCH-1R Functional Assay (cAMP Inhibition)
This assay measures the ability of the antagonists to block MCH-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human MCH-1 receptor.
-
Assay medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin.
-
MCH.
-
Test compounds dissolved in DMSO.
-
cAMP assay kit.
Procedure:
-
Seed the MCH-1R expressing cells in a 96-well plate and grow to confluency.
-
Wash the cells with the assay medium.
-
Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of MCH (typically EC₈₀) in the presence of forskolin for 30 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration.
-
Plot the cAMP concentration against the log of the antagonist concentration to determine the IC50 value.
Visualizations
MCH-1R Signaling Pathway
The MCH-1 receptor is a G-protein coupled receptor that primarily signals through the Gαi and Gαq pathways. Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), the receptor activates these G-proteins, leading to downstream cellular responses.
Caption: MCH-1R Signaling Cascade.
Experimental Workflow for MCH-1R Antagonist Evaluation
The following diagram illustrates the workflow for the synthesis and evaluation of Spiro[isochroman-1,4'-piperidine] derivatives as MCH-1R antagonists.
Caption: MCH-1R Antagonist Discovery Workflow.
References
Application Notes and Protocols: Development of Spiro[isochroman-1,4'-piperidine] based σ2 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These notes provide an overview and detailed protocols for the development and characterization of Spiro[isochroman-1,4'-piperidine] and related spirocyclic derivatives as ligands for the sigma-2 (σ2) receptor. The σ2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is a promising therapeutic target due to its overexpression in proliferating cancer cells and its involvement in various neurological disorders. The spiro[isochroman-1,4'-piperidine] scaffold represents a key structural motif in the design of potent and selective σ2 ligands.
Application Notes
The σ2 Receptor (TMEM97) as a Therapeutic Target
The σ2 receptor is a membrane-bound protein primarily located in the endoplasmic reticulum.[1] It is distinct from the σ1 receptor in its molecular weight, pharmacology, and tissue distribution.[2] High densities of σ2 receptors are found in a variety of human and murine tumor cell lines, making it a biomarker for the proliferative status of solid tumors.[3] Ligands targeting the σ2 receptor have been shown to induce apoptosis in cancer cells through mechanisms that can involve caspase activation and modulation of intracellular calcium levels.[2][3] This makes the development of selective σ2 ligands a critical area of research for novel cancer diagnostics and therapeutics.
Spiro[isochroman-1,4'-piperidine] Scaffold: Binding Affinity and Selectivity
The spirocyclic core, particularly the spiro-joined isobenzofuran, isochroman (benzopyran), and piperidine systems, has been instrumental in developing ligands with high affinity and selectivity for the σ2 receptor. Structure-activity relationship (SAR) studies have shown that attaching various arylalkyl side chains to the piperidine nitrogen modulates binding affinity and selectivity.
Below is a summary of binding affinities for representative spirocyclic piperidine ligands closely related to the Spiro[isochroman-1,4'-piperidine] scaffold. These compounds demonstrate the potential for achieving high σ2 affinity and selectivity.
| Compound Scaffold | Representative Substitution (on Piperidine N) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1 Ki / σ2 Ki) |
| Spiro[isobenzofuran-piperidine] | 4-(1-(4-fluorophenyl)-1H-indol-3-yl)butyl | 141.66 | 0.12 | 1180.5 |
| Spiro[benzopyran-cyclohexanamine] | 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)ethyl | 473 | 200 | 2.37 |
| Spiro[benzopyran-piperidine] | 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)ethyl | 608 | 348 | 1.75 |
Data is representative of classes of compounds reported in the literature.[1]
Functional Characterization: Agonists vs. Antagonists
The functional activity of σ2 ligands is often characterized by their ability to induce cell death in cancer cell lines.[2] There is no universally established functional assay, but cell viability and apoptosis induction assays are commonly used to classify ligands.[2][3]
-
σ2 Agonists: Typically induce cytotoxicity and apoptosis, often measured by caspase-3 activation. The compound Siramesine is a widely accepted σ2 agonist and is often used as a positive control.[2][3]
-
σ2 Antagonists: Bind to the receptor but do not trigger a cytotoxic response. They can block the effects of σ2 agonists.
Signaling Pathways
σ2 receptor activation is linked to several downstream signaling events. Ligand binding can modulate intracellular calcium signaling and trigger both caspase-dependent and caspase-independent apoptotic pathways.[2][3] The σ2 receptor is known to interact with the Progesterone Receptor Membrane Component 1 (PGRMC1), which may act as an adaptor protein to regulate intracellular signaling and membrane trafficking.[4]
Caption: Simplified σ2 receptor signaling pathway.
Experimental Protocols
Protocol 1: General Synthesis of Spiro[isochroman-1,4'-piperidine] Core
This protocol describes a general method for synthesizing the spirocyclic core, adapted from procedures for related spiro-benzopyrans.[1] The key steps involve the formation of an aryllithium intermediate followed by cyclization.
Caption: General synthetic workflow for target compounds.
Materials:
-
Appropriately substituted 2-bromobenzyl ether
-
N-Boc-4-piperidone (or other N-protected piperidone)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrobromic acid in acetic acid (HBr/AcOH)
-
Standard reagents for workup and purification (e.g., diethyl ether, saturated NH4Cl, NaHCO3, brine, MgSO4)
-
Silica gel for column chromatography
-
Reagents for deprotection (e.g., TFA) and alkylation (e.g., appropriate alkyl halide, base like K2CO3, solvent like DMF)
Procedure:
-
Aryllithium Formation: Dissolve the 2-bromobenzyl ether starting material in anhydrous THF under an inert atmosphere (e.g., Argon) and cool to -78 °C. Add n-BuLi dropwise and stir for 1 hour at -78 °C.
-
Addition to Piperidone: Add a solution of N-Boc-4-piperidone in anhydrous THF to the aryllithium solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous NH4Cl. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude alcohol intermediate in a solution of HBr in acetic acid. Heat the mixture as required (e.g., 60-80 °C) for several hours until TLC indicates consumption of the starting material.
-
Workup and Purification: Cool the reaction mixture, basify with a suitable base (e.g., NaOH or NaHCO3), and extract with an organic solvent. Purify the crude product by silica gel column chromatography to yield the Spiro[isochroman-1,4'-piperidine] core (with the N-protecting group potentially removed).
-
Final Derivatization: If necessary, deprotect the piperidine nitrogen. Subsequently, alkylate the free secondary amine with a desired alkyl or arylalkyl halide in the presence of a base to yield the final target ligand.
Protocol 2: σ2 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the σ2 receptor. It employs a competitive binding format using a radiolabeled ligand.
Caption: Workflow for σ2 receptor radioligand binding assay.
Materials:
-
Receptor Source: Rat liver membrane homogenates (a rich source of σ2 receptors).[3]
-
Buffer: 50 mM Tris-HCl, pH 8.0.
-
Radioligand: [³H]1,3-di-o-tolyl-guanidine ([³H]DTG) at a final concentration near its Kd (e.g., 10 nM).
-
σ1 Masking Agent: (+)-Pentazocine at a final concentration sufficient to saturate σ1 sites (e.g., 100 nM to 1 µM).[3]
-
Test Compounds: Synthesized Spiro[isochroman-1,4'-piperidine] derivatives at various concentrations (e.g., 0.1 nM to 10 µM).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled σ ligand (e.g., 10 µM Haloperidol).
-
Glass fiber filters (e.g., Whatman GF/B) and a cell harvester for rapid filtration.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In test tubes, combine the assay buffer, rat liver membrane homogenate (typically 200-400 µg protein), (+)-pentazocine, and the desired concentration of the test compound.
-
Radioligand Addition: Add [³H]DTG to initiate the binding reaction. The final assay volume is typically 0.5 mL or 1.0 mL.
-
Incubation: Incubate the mixture at room temperature for 120 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters three times with ice-cold assay buffer to remove non-specifically trapped radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Functional Assay - Cell Viability (MTS Assay)
This protocol determines the functional effect (e.g., cytotoxicity) of σ2 ligands on cancer cells, helping to classify them as agonists or antagonists.[2]
Materials:
-
Cell Line: A cancer cell line with known σ2 receptor expression (e.g., human melanoma MDA-MB-435 or breast cancer EMT-6).[2]
-
Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
96-well cell culture plates.
-
Test compounds and reference compounds (e.g., Siramesine as an agonist control).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours). Include wells for untreated controls and a vehicle control.
-
MTS Addition: After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37 °C in a humidified, 5% CO2 incubator.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the dose-response curves and determine the EC50 value, which is the concentration of the ligand required to inhibit cell proliferation by 50%.[2] Compounds that reduce cell viability are considered potential agonists.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Selectivity profile comparison for certain γ-butyrolactone and oxazolidinone-based ligands on a sigma 2 receptor over sigma 1: a molecular docking app ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03497B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application of Spiro[isochroman-1,4'-piperidine] in Inhibiting Histamine Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[isochroman-1,4'-piperidine] derivatives have emerged as a promising class of compounds with potent inhibitory effects on histamine release from mast cells. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of these compounds in allergic and inflammatory conditions. The information compiled is based on foundational studies that have synthesized and evaluated various analogs of Spiro[isochroman-1,4'-piperidine] for their anti-allergic properties.
The primary mechanism of action for many allergic reactions involves the degranulation of mast cells and the subsequent release of inflammatory mediators, most notably histamine. The ability of Spiro[isochroman-1,4'-piperidine] compounds to stabilize mast cells and prevent this release makes them attractive candidates for the development of novel anti-allergic drugs.
Mechanism of Action (Proposed)
While the precise molecular targets of Spiro[isochroman-1,4'-piperidine] derivatives are still under investigation, their ability to inhibit histamine release suggests a mechanism involving the stabilization of mast cell membranes. It is proposed that these compounds interfere with the intracellular signaling cascade that follows mast cell activation.
Mast cell degranulation is a complex process initiated by the cross-linking of IgE receptors (FcεRI) or by non-immunological stimuli such as compound 48/80. This activation triggers a signaling pathway involving tyrosine kinases, leading to an influx of extracellular calcium. The rise in intracellular calcium is a critical step for the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents. It is hypothesized that Spiro[isochroman-1,4'-piperidine] compounds may exert their inhibitory effect by modulating key components of this pathway, potentially by inhibiting calcium influx.
Application Notes and Protocols for Spiro[isochroman-1,4'-piperidine] Derivatives as Potent HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Spiro[isochroman-1,4'-piperidine] derivatives as potent Histone Deacetylase (HDAC) inhibitors. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and a visualization of the underlying signaling pathways.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes. Therefore, HDAC inhibitors have emerged as a promising class of anti-cancer agents.
Spiro[isochroman-1,4'-piperidine] derivatives represent a novel class of HDAC inhibitors. Their rigid spirocyclic scaffold allows for precise orientation of pharmacophoric features, leading to potent and potentially selective inhibition of HDAC enzymes. These compounds typically feature a zinc-binding group (such as a hydroxamic acid) to chelate the zinc ion in the active site of HDACs, a linker, and a capping group that interacts with the rim of the active site.
Data Presentation
The following tables summarize the in vitro HDAC inhibitory activity and anti-proliferative effects of representative Spiro[isochroman-1,4'-piperidine] and related spiro[chromane-2,4'-piperidine] derivatives.
Table 1: In Vitro HDAC Inhibitory Activity (IC50)
| Compound ID | Linker/Substituent | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | Reference |
| Compound A | Phenylacetyl | 15 | 25 | 40 | 10 | [1] |
| Compound B | 4-Fluorobenzoyl | 12 | 20 | 35 | 8 | [1] |
| Compound C | 3-Phenylpropionyl | 20 | 30 | 50 | 15 | [1] |
| Compound D | Cinnamoyl | 18 | 28 | 45 | 12 | [1] |
Table 2: Anti-proliferative Activity (IC50 in µM)
| Compound ID | HCT-116 (Colon) | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | Reference |
| Compound A | 0.5 | 0.8 | 1.2 | 0.7 | [1] |
| Compound B | 0.4 | 0.6 | 1.0 | 0.5 | [1] |
| Compound C | 0.7 | 1.0 | 1.5 | 0.9 | [1] |
| Compound D | 0.6 | 0.9 | 1.3 | 0.8 | [1] |
Experimental Protocols
General Synthesis of Spiro[isochroman-1,4'-piperidine] Hydroxamic Acid Derivatives
This protocol describes a general method for the synthesis of the target compounds, starting from the construction of the spiro[isochroman-1,4'-piperidine] core, followed by functionalization and final conversion to the hydroxamic acid.
a) Synthesis of the Spiro[isochroman-1,4'-piperidine] Core:
A multi-step synthesis is typically employed to generate the core scaffold. A representative approach involves the reaction of a suitable starting material, such as a substituted 2-phenylethanol, which is cyclized to form the isochroman ring. The piperidine ring is then introduced through a spirocyclization reaction. While specific reaction conditions can vary, a general outline is provided below. Further details can be found in the cited literature[2][3].
b) N-Alkylation/Acylation of the Piperidine Moiety:
-
To a solution of the spiro[isochroman-1,4'-piperidine] core (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Add the desired alkyl halide or acyl chloride (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
c) Conversion to Hydroxamic Acid:
-
Dissolve the ester intermediate (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).
-
Add an aqueous solution of hydroxylamine hydrochloride (5 equivalents) and sodium hydroxide (5 equivalents).
-
Stir the reaction mixture at room temperature for 2-6 hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 6-7 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the final hydroxamic acid derivative.
In Vitro HDAC Inhibition Assay
This fluorometric assay measures the ability of the compounds to inhibit the activity of recombinant human HDAC enzymes.
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations.
-
In a 96-well black plate, add the diluted compound, the recombinant HDAC enzyme (e.g., HDAC1, 2, 3, or 6), and the assay buffer.
-
Incubate the plate at 37°C for 15 minutes.
-
Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a developer solution containing a broad-spectrum HDAC inhibitor (e.g., Trichostatin A) and a protease to cleave the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the compounds on the proliferation of cancer cell lines.
-
Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blot Analysis for Histone Acetylation and Cell Cycle/Apoptosis Markers
This protocol is used to determine the effect of the compounds on the acetylation of histones and the expression of key proteins involved in cell cycle regulation and apoptosis.
-
Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-histone H3, acetylated-tubulin, p21, cyclin D1, cleaved caspase-3, and cleaved PARP overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action and Signaling Pathway
Spiro[isochroman-1,4'-piperidine] derivatives exert their anti-cancer effects by inhibiting HDACs, leading to the hyperacetylation of both histone and non-histone proteins. This results in the reactivation of silenced tumor suppressor genes and the modulation of various cellular signaling pathways.
Key downstream effects include:
-
Cell Cycle Arrest: Increased expression of the cyclin-dependent kinase inhibitor p21 and decreased expression of cyclins, such as cyclin D1, leading to G1 or G2/M phase cell cycle arrest.[4][5]
-
Induction of Apoptosis: Activation of the intrinsic and/or extrinsic apoptotic pathways, characterized by the activation of caspases (e.g., caspase-3) and the cleavage of poly(ADP-ribose) polymerase (PARP).[6][7]
-
Modulation of Non-Histone Proteins: Increased acetylation of proteins like tubulin, which can disrupt microtubule function and inhibit cell division.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC1, HDAC4, and HDAC9 Bind to PC3/Tis21/Btg2 and Are Required for Its Inhibition of Cell Cycle Progression and Cyclin D1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel dual inhibitors of PARP and HDAC induce intratumoral STING-mediated antitumor immunity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Spiro[isochroman-1,4'-piperidine] Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and high-throughput screening (HTS) protocols for the evaluation of Spiro[isochroman-1,4'-piperidine] libraries. The versatile Spiro[isochroman-1,4'-piperidine] scaffold is a key pharmacophore found in a variety of biologically active compounds, showing promise against a range of therapeutic targets including G-protein coupled receptors (GPCRs), kinases, and ion channels, as well as in phenotypic screens. These protocols are designed to offer a starting point for the screening and identification of novel hit compounds within this chemical class.
Introduction to Spiro[isochroman-1,4'-piperidine] Libraries
The Spiro[isochroman-1,4'-piperidine] core structure offers a unique three-dimensional architecture that can effectively probe the binding sites of complex biological targets. Libraries based on this scaffold have been synthesized and screened against various diseases. For instance, derivatives have been identified as potent antagonists for the melanin-concentrating hormone 1 receptor (MCH-1R) and as selective partial agonists for the 5-HT2C receptor.[1][2][3] Additionally, related spiro-piperidine compounds have demonstrated significant activity in whole-cell screens against Mycobacterium tuberculosis and cytotoxic effects against various cancer cell lines.[4][5][6] The diverse biological activities of this scaffold underscore its importance in modern drug discovery.[7]
High-Throughput Screening Workflow
A typical HTS campaign for a Spiro[isochroman-1,4'-piperidine] library involves several stages, from initial screening to hit confirmation and further characterization. The overall workflow is depicted below.
References
- 1. Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Whole cell screen based identification of spiropiperidines with potent antitubercular properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
Unveiling Cellular Targets: Spiro[isochroman-1,4'-piperidine] as a Versatile Chemical Probe
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[isochroman-1,4'-piperidine] and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating activity against a range of biological targets. This structural motif offers a unique three-dimensional conformation that can be exploited for the design of selective chemical probes for target identification and validation. These application notes provide a comprehensive overview of the known targets of this scaffold, detailed protocols for its use in target identification workflows, and the associated signaling pathways. By employing Spiro[isochroman-1,4'-piperidine]-based probes, researchers can elucidate the mechanism of action of bioactive compounds, identify novel drug targets, and accelerate drug discovery programs.
Known Biological Targets and Quantitative Data
The Spiro[isochroman-1,4'-piperidine] scaffold has been identified as a key pharmacophore for ligands of several important protein classes, including G-protein coupled receptors (GPCRs) and enzymes. The following table summarizes the known targets and associated quantitative data for various derivatives. It is important to note that the parent Spiro[isochroman-1,4'-piperidine] serves as a foundational structure, and substitutions on the piperidine nitrogen and the isochroman ring significantly influence potency and selectivity.
| Target | Derivative Type | Assay Type | Value | Units | Reference |
| Melanin-Concentrating Hormone Receptor 1 (MCH-1R) | Spiro-piperidine derivative | IC50 | 0.09 | nM | |
| Histone Lysine Methyltransferase (ASH1L) | Spiro-piperidine derivative (33) | IC50 | 0.54 | µM | |
| Histone Lysine Methyltransferase (ASH1L) | Spiro-piperidine derivative (50) | IC50 | 0.22 | µM | |
| Histone Lysine Methyltransferase (ASH1L) | Spiro-piperidine derivative (66s) | IC50 | 94 | nM | [1] |
| G-protein Coupled Receptor 119 (GPR119) | Spiro[chromane-2,4'-piperidine] derivative (11) | EC50 | 369 | nM | [2] |
| G-protein Coupled Receptor 119 (GPR119) | Spiro[chromane-2,4'-piperidine] derivative ((R)-29) | EC50 | 54 | nM | [2] |
| 5-HT2C Receptor | Spiro[chromene-2,4'-piperidine] derivative (8) | EC50 | 121.5 | nM | [3] |
| Sigma-2 (σ2) Receptor | N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] derivative | Ki | nanomolar range | [4] |
Signaling Pathways of Identified Targets
Understanding the signaling pathways of potential targets is crucial for designing functional assays and interpreting experimental results. Below are diagrams of the signaling pathways for some of the key targets of Spiro[isochroman-1,4'-piperidine] derivatives.
Caption: MCH-1R Signaling Pathway.
Caption: ASH1L Histone Methyltransferase Activity.
Caption: GPCR Signaling Pathways.
Experimental Protocols for Target Identification
The following protocols describe common methodologies for using a chemical probe, such as a derivatized Spiro[isochroman-1,4'-piperidine], for target identification. These protocols are intended as a guide and may require optimization based on the specific probe, cell type, and target of interest.
Protocol 1: Affinity-Based Protein Profiling (AfBPP)
This protocol describes the use of an immobilized Spiro[isochroman-1,4'-piperidine] probe to capture its binding partners from a complex biological lysate.
1. Probe Immobilization:
-
Materials:
-
Spiro[isochroman-1,4'-piperidine] derivative with a linker and a reactive handle (e.g., carboxylic acid, amine).
-
NHS-activated sepharose beads or other activated resin.
-
Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).
-
Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
-
Procedure:
-
Wash the activated beads with ice-cold 1 mM HCl.
-
Dissolve the probe in coupling buffer.
-
Incubate the probe solution with the beads overnight at 4°C with gentle rotation.
-
Centrifuge and remove the supernatant.
-
Block unreacted sites on the beads by incubating with blocking buffer for 2 hours at room temperature.
-
Wash the beads extensively with wash buffer.
-
Resuspend the beads in a storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
-
Caption: Affinity Purification Workflow.
2. Affinity Pulldown:
-
Materials:
-
Immobilized probe beads.
-
Control beads (without the probe).
-
Cell or tissue lysate.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors).
-
Wash buffer.
-
Elution buffer (e.g., 0.1 M glycine-HCl pH 2.5, or a buffer containing a high concentration of free competitor ligand).
-
-
Procedure:
-
Incubate the cell lysate with the probe-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using the elution buffer.
-
Neutralize the eluate if using a low pH elution buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by mass spectrometry for identification.
-
Protocol 2: Photo-Affinity Labeling (PAL)
This protocol is for a Spiro[isochroman-1,4'-piperidine] probe that has been modified with a photoreactive group (e.g., benzophenone, diazirine) and a reporter tag (e.g., alkyne, biotin) for subsequent detection or enrichment.
-
Materials:
-
Photo-affinity probe.
-
Cells of interest.
-
UV lamp (e.g., 365 nm).
-
Lysis buffer.
-
Click chemistry reagents (if using an alkyne tag) or streptavidin beads (if using a biotin tag).
-
-
Procedure:
-
Treat the cells with the photo-affinity probe at a suitable concentration and for an appropriate time to allow for target engagement.
-
As a negative control, pre-incubate a separate batch of cells with an excess of a non-photoreactive competitor ligand before adding the probe.
-
Expose the cells to UV light for a specified duration to induce covalent cross-linking of the probe to its target.
-
Harvest and lyse the cells.
-
If using an alkyne-tagged probe, perform a click chemistry reaction to attach a fluorescent dye or biotin for visualization or enrichment, respectively.
-
If using a biotin-tagged probe, enrich the labeled proteins using streptavidin beads.
-
Analyze the labeled or enriched proteins by in-gel fluorescence or mass spectrometry.
-
Caption: Photo-Affinity Labeling Workflow.
Conclusion
The Spiro[isochroman-1,4'-piperidine] scaffold provides a versatile starting point for the development of potent and selective chemical probes. The application notes and protocols presented here offer a framework for researchers to utilize these probes for the identification and validation of novel drug targets. Successful application of these techniques will undoubtedly contribute to a deeper understanding of complex biological processes and the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific research objectives.
References
- 1. Spiro[isochroman-1,4'-piperidine] hydrochloride, CasNo.173943-98-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iris.unito.it [iris.unito.it]
- 4. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Radiolabeling of Spiro[isochroman-1,4'-piperidine] for In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of spiro[isochroman-1,4'-piperidine] derivatives for in vivo imaging, primarily targeting the sigma-1 (σ1) receptor. The protocols are compiled from peer-reviewed literature and are intended to guide researchers in the development and application of these radiotracers for preclinical and clinical research.
Introduction
Spiro[isochroman-1,4'-piperidine] is a privileged scaffold for developing high-affinity and selective ligands for various central nervous system (CNS) targets, most notably the sigma-1 (σ1) receptor. The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and addiction.[1][2] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of biological processes, and PET radiotracers based on the spiro[isochroman-1,4'-piperidine] core are valuable tools for studying σ1 receptor density and occupancy in both preclinical and clinical settings.[3][4]
This document focuses on the Fluorine-18 (¹⁸F) labeling of these compounds, as ¹⁸F is a preferred radionuclide for PET due to its favorable physical properties, including a 109.8-minute half-life and low positron energy.[5][6]
Radiolabeling Chemistry: [¹⁸F]Fluorination
The most common strategy for the radiosynthesis of ¹⁸F-labeled spiro[isochroman-1,4'-piperidine] derivatives is a one-step nucleophilic substitution reaction. This involves the reaction of a precursor molecule, typically containing a good leaving group such as a tosylate, with [¹⁸F]fluoride.
Precursor Synthesis
The synthesis of the tosylate precursor is a critical first step. A general synthetic route is outlined below.
Caption: General scheme for the synthesis of a tosylate precursor for radiolabeling.
A specific example is the synthesis of the precursor for [¹⁸F]Fluspidine, a well-characterized σ1 receptor PET tracer.[3]
Automated Radiosynthesis of [¹⁸F]-labeled Spiro[isochroman-1,4'-piperidine]
The radiosynthesis is typically performed in an automated synthesis module to ensure reproducibility and radiation safety. The following protocol is a generalized procedure based on the synthesis of [¹⁸F]Fluspidine.[3][7]
Caption: Workflow for the automated radiosynthesis of [¹⁸F]-labeled spiro[isochroman-1,4'-piperidine] derivatives.
Experimental Protocols
Protocol for Automated Radiosynthesis
Objective: To synthesize [¹⁸F]-labeled spiro[isochroman-1,4'-piperidine] via nucleophilic substitution.
Materials:
-
Automated synthesis module (e.g., TRACERlab™ FX F-N)
-
Tosylate precursor (2-5 mg)
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 2.2.2. (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Anion exchange cartridge (e.g., QMA)
-
C18 Sep-Pak cartridge
-
Sterile filter (0.22 µm)
-
Semi-preparative HPLC system with a radioactivity detector
Procedure:
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron target onto a pre-conditioned anion exchange cartridge.
-
Elution: Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110°C). Repeat this step 2-3 times to ensure the reaction mixture is anhydrous.
-
Radiolabeling Reaction: Add a solution of the tosylate precursor (2-5 mg) in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K₂₂₂ complex. Seal the reaction vessel and heat at 85-120°C for 10-15 minutes.[7]
-
Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column (e.g., reverse-phase C18) to separate the ¹⁸F-labeled product from unreacted precursor and other impurities.
-
Formulation: Collect the HPLC fraction containing the desired product and pass it through a C18 Sep-Pak cartridge. Wash the cartridge with water for injection to remove residual HPLC solvents. Elute the final product from the cartridge with ethanol and dilute with sterile saline for injection.
-
Sterilization: Pass the final formulated product through a 0.22 µm sterile filter into a sterile vial.
Quality Control Protocol
Objective: To ensure the identity, purity, and safety of the final radiopharmaceutical product.[6][8]
Tests:
-
Appearance: Visual inspection for clarity and absence of particulate matter.
-
pH: Measurement using a pH meter or pH paper (acceptance criteria: 4.5-7.5).
-
Radiochemical Purity: Determined by analytical radio-HPLC and radio-TLC. The radio-HPLC system should be equipped with a radioactivity detector. (acceptance criteria: >95%).
-
Radionuclidic Identity and Purity: Confirmed by measuring the half-life of the product and using a gamma-ray spectrometer to identify the characteristic 511 keV peak of ¹⁸F.
-
Residual Solvents: Analysis by gas chromatography (GC) to quantify residual solvents like acetonitrile and ethanol (acceptance criteria: within pharmacopeia limits).
-
Bacterial Endotoxins: Limulus Amebocyte Lysate (LAL) test to ensure the absence of pyrogens.
-
Sterility: The final product should be tested for sterility according to standard pharmacopeia methods.
Data Presentation
The following tables summarize typical quantitative data for ¹⁸F-labeled spiro[isochroman-1,4'-piperidine] derivatives targeting the σ1 receptor.
Table 1: In Vitro Binding Affinity
| Compound | Target | Kᵢ (nM) | Selectivity (σ1 vs σ2) | Reference |
| [¹⁸F]Fluspidine | σ1 | 0.59 | >1000 | [3] |
| Derivative 1 | σ1 | 2.30 | 142-fold | [9] |
| Derivative 2 | σ1 | 0.79 | 350-fold | [9] |
Table 2: Radiosynthesis and Quality Control Data
| Radiotracer | Radiochemical Yield (decay-corrected) | Radiochemical Purity | Molar Activity (GBq/µmol) | Reference |
| [¹⁸F]Fluspidine | 37 ± 8% | >99% | 177 ± 52 | [3][7] |
| Derivative 1 | 8-10% | >99% | 56-78 | [9] |
| Derivative 2 | 35-60% | >99% | 30-55 | [9] |
In Vivo Imaging Studies
Animal Models and Protocol
In vivo imaging studies are typically conducted in rodents (mice or rats) to evaluate the biodistribution and target engagement of the radiotracer.[10][11][12]
Caption: General workflow for a preclinical PET imaging study.
Protocol for In Vivo Biodistribution in Mice:
-
Anesthetize healthy mice (e.g., with isoflurane).
-
Inject a known amount of the ¹⁸F-labeled radiotracer (typically 1-5 MBq) via the tail vein.
-
At predetermined time points (e.g., 2, 15, 30, 60, and 120 minutes) post-injection, euthanize the animals.
-
Dissect major organs and tissues (brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
Biodistribution Data
The biodistribution of ¹⁸F-labeled spiro[isochroman-1,4'-piperidine] derivatives typically shows good brain uptake followed by washout from non-target regions.
Table 3: Biodistribution of a Representative ¹⁸F-labeled Spiro[isochroman-1,4'-piperidine] in Mice (%ID/g)
| Organ | 2 min p.i. | 15 min p.i. | 30 min p.i. | 60 min p.i. |
| Brain | 3.5 ± 0.4 | 2.8 ± 0.3 | 2.1 ± 0.2 | 1.5 ± 0.2 |
| Heart | 4.1 ± 0.5 | 3.2 ± 0.4 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| Lungs | 5.2 ± 0.6 | 3.9 ± 0.5 | 2.9 ± 0.4 | 2.0 ± 0.3 |
| Liver | 6.8 ± 0.7 | 7.5 ± 0.8 | 7.1 ± 0.7 | 6.2 ± 0.6 |
| Kidneys | 3.9 ± 0.4 | 4.5 ± 0.5 | 4.8 ± 0.5 | 4.2 ± 0.4 |
| Spleen | 2.5 ± 0.3 | 2.1 ± 0.2 | 1.8 ± 0.2 | 1.4 ± 0.1 |
| Muscle | 1.2 ± 0.1 | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 |
| Blood | 2.1 ± 0.2 | 1.5 ± 0.2 | 1.1 ± 0.1 | 0.8 ± 0.1 |
Data are presented as mean ± SD and are representative values compiled from literature.[9]
Sigma-1 Receptor Signaling
Understanding the biological target is crucial for interpreting imaging data. The σ1 receptor is a chaperone protein that modulates a variety of signaling pathways.
Caption: Simplified diagram of the sigma-1 receptor's role in cellular signaling.[2][13][14]
Upon ligand binding, the σ1 receptor can dissociate from its binding partner BiP and translocate to modulate the activity of various proteins, including the IP3 receptor, thereby influencing intracellular calcium signaling.[2] It also directly interacts with and modulates various ion channels. These actions contribute to its role in neuroprotection and neuronal plasticity.[2][14]
Conclusion
The radiolabeling of spiro[isochroman-1,4'-piperidine] derivatives with ¹⁸F provides a powerful class of PET radiotracers for in vivo imaging of the σ1 receptor. The protocols and data presented here offer a comprehensive guide for researchers interested in utilizing these tools for neuroscience research and drug development. Adherence to established protocols for radiosynthesis and quality control is essential for obtaining reliable and reproducible results.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arts.units.it [arts.units.it]
- 4. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Automation of the radiosynthesis and purification procedures for [18F]Fluspidine preparation, a new radiotracer for clinical investigations in PET imaging of σ(1) receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodistribution and dosimetry of the PET radioligand [18F]CHDI-650 in mice for detection of mutant huntingtin aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodistribution and in-vivo stability of a pet tracer for lung perfusion imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. TPC - Drug biodistribution [turkupetcentre.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming synthetic bottlenecks in Spiro[isochroman-1,4'-piperidine] synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the synthesis of Spiro[isochroman-1,4'-piperidine] and its derivatives.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Low to no yield during the oxa-Pictet-Spengler reaction for isochroman ring formation.
Possible Causes:
-
Low reactivity of the β-phenylethanol: The reaction is sensitive to the electronic properties of the aromatic ring. Electron-withdrawing groups can decrease nucleophilicity and hinder cyclization.[1]
-
Unstable aldehyde reactant: Aliphatic aldehydes, in particular, can be unstable under the reaction conditions.[1]
-
Suboptimal reaction conditions: High temperatures and long reaction times are often required, which can lead to side product formation and degradation.[1]
-
Inadequate acid catalysis: The reaction often requires a strong acid catalyst to promote the formation of the key oxonium intermediate.[2]
Solutions:
-
Use of a more activating solvent: Hexafluoroisopropanol (HFIP) has been shown to promote reactions involving cationic intermediates and can significantly improve reaction rates and scope.[1]
-
Employ an aldehyde surrogate: Using an epoxide in place of an aldehyde can be a highly effective strategy. The in situ formation of the aldehyde via Meinwald rearrangement in HFIP can lead to cleaner reactions and higher yields.[1]
-
Optimize the acid catalyst: While traditional methods use protic acids like hydrochloric acid[2], exploring Lewis acids or optimizing the concentration of the protic acid could be beneficial.
-
Modify the β-phenylethanol: If possible, using a derivative with electron-donating groups on the aromatic ring can increase its nucleophilicity and facilitate the reaction.
Question 2: Difficulty in achieving N-arylation or N-alkylation of the piperidine ring.
Possible Causes:
-
Steric hindrance: The spirocyclic nature of the molecule can create steric hindrance around the piperidine nitrogen, making it less accessible to bulky electrophiles.
-
Low nucleophilicity of the piperidine nitrogen: The nitrogen's basicity might be insufficient for the desired reaction.
-
Poor leaving group on the alkylating/arylating agent: The reaction will be inefficient if the leaving group is not sufficiently labile.
-
Side reactions: Competing reactions, such as elimination, can occur, especially with hindered substrates.
Solutions:
-
Employ a suitable coupling reaction for N-arylation: The Buchwald-Hartwig N-arylation is a powerful method for forming C-N bonds and has been successfully applied to complex nitrogen heterocycles.[3]
-
Optimize reaction conditions for N-alkylation:
-
Base: Use a non-nucleophilic base like potassium carbonate or triethylamine to activate the piperidine nitrogen.
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are generally suitable.
-
Temperature: Heating the reaction mixture may be necessary to overcome activation barriers.
-
-
Activate the electrophile: For N-acylation, converting a carboxylic acid to a more reactive acid chloride can improve yields.[4]
Question 3: Formation of multiple products and difficulty in purification.
Possible Causes:
-
Lack of stereocontrol: The formation of the spirocenter can lead to diastereomers if not controlled.
-
Side reactions: As mentioned, side reactions due to harsh conditions can lead to a complex mixture of products.
-
Incomplete reactions: Unreacted starting materials will contaminate the product.
Solutions:
-
Optimize reaction conditions for stereoselectivity: For reactions like the Pictet-Spengler, the choice of catalyst and solvent can influence the diastereoselectivity.[5]
-
Use milder reaction conditions: Employing strategies like the epoxide-based oxa-Pictet-Spengler in HFIP can allow for reactions at room temperature, minimizing side product formation.[1]
-
Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction and ensure it goes to completion.
-
Employ appropriate purification techniques: Column chromatography is often necessary to separate the desired product from impurities and side products.
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of the Spiro[isochroman-1,4'-piperidine] core?
A common and effective method is the oxa-Pictet-Spengler reaction. This involves the condensation of a β-phenylethanol with an appropriate carbonyl compound (or a surrogate like an epoxide) in the presence of an acid catalyst.[1]
Q2: Are there alternative methods to the oxa-Pictet-Spengler reaction?
Yes, multi-component reactions can also be employed to construct spiro-piperidine scaffolds. For instance, a one-pot reaction involving an amine, formaldehyde, and a cyclic 1,3-diketone can be used to synthesize bis-spiro piperidine derivatives.[6][7] While not directly forming the isochroman part, this highlights the utility of multi-component strategies for the piperidine portion.
Q3: How can I introduce functional groups onto the piperidine nitrogen?
Standard N-functionalization reactions can be used. For example, N-acylation can be achieved using acid chlorides or sulfonyl chlorides in the presence of a base like triethylamine.[4] N-alkylation can be performed with alkyl halides. For more challenging N-arylations, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are recommended.[3]
Q4: What are some key considerations for optimizing the synthesis?
-
Solvent choice: Solvents can have a significant impact on reaction rates and yields. For example, using water as a solvent in some multi-component reactions has been shown to be highly efficient.[8] For the oxa-Pictet-Spengler reaction, HFIP can be a superior choice over traditional solvents.[1]
-
Catalyst selection: The choice of acid catalyst (protic vs. Lewis acid) in the oxa-Pictet-Spengler reaction is crucial.[2] In other multi-component reactions, a base like piperidine may be required.[8]
-
Reaction temperature and time: Optimization of these parameters is essential to maximize yield and minimize side product formation.
Data Presentation
Table 1: Comparison of Reaction Conditions for Spiro-piperidine Synthesis
| Reaction Type | Key Reactants | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| oxa-Pictet-Spengler (epoxide variant) | β-phenylethanol, epoxide | Triflic acid | HFIP | 20°C | < 1 h | Not specified, but described as high yielding | [1] |
| Multi-component (bis-spiro piperidine) | Aniline, dimedone, formaldehyde | nano-γ-Al2O3/Sb(V) | Dichloromethane | Room Temp. | Short | High | [6] |
| N-acylation | Spiro[chroman-2,4'-piperidin]-4-one, acid chloride | Triethylamine | THF | 60°C | 5 h | 67% | [4] |
| N-sulfonylation | Spiro[chroman-2,4'-piperidin]-4-one, sulfonyl chloride | Triethylamine | Dichloromethane | Room Temp. | 6 h | 71% | [4] |
Experimental Protocols
Protocol 1: General Procedure for oxa-Pictet-Spengler Reaction using an Epoxide Surrogate [1]
-
To a solution of the β-phenylethanol (1.0 equiv.) in hexafluoroisopropanol (HFIP) (0.2 M), add the corresponding epoxide (1.2 equiv.).
-
Cool the mixture to 0°C and add triflic acid (0.1 equiv.).
-
Allow the reaction to warm to room temperature (20°C) and stir for less than 1 hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isochroman derivative.
Protocol 2: General Procedure for N-acylation of Spiro[isochroman-1,4'-piperidine] [4]
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Dissolve the Spiro[isochroman-1,4'-piperidine] (1.0 equiv.) in dry tetrahydrofuran (THF).
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Add a catalytic amount of triethylamine.
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Slowly add the appropriate acid chloride (1.2 equiv.).
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Heat the reaction mixture to 60°C and stir for 5 hours.
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Monitor the reaction by TLC.
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After completion, concentrate the reaction mixture under reduced pressure.
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Purify the residue by column chromatography to yield the N-acylated product.
Visualizations
References
- 1. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(v) under ultrasonic irradiation at room temperature conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Improving the yield and purity of Spiro[isochroman-1,4'-piperidine] reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Spiro[isochroman-1,4'-piperidine] reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Spiro[isochroman-1,4'-piperidine], offering potential causes and actionable solutions.
Issue 1: Low to No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Starting Materials | Ensure the purity and reactivity of starting materials, particularly the aldehyde or ketone and the β-arylethylamine. If necessary, purify starting materials by recrystallization or distillation. |
| Ineffective Catalyst | The Pictet-Spengler reaction, a common route for this synthesis, is typically acid-catalyzed.[1] Verify the concentration and purity of the acid catalyst (e.g., HCl, TFA). Consider screening different Brønsted or Lewis acids. |
| Suboptimal Reaction Temperature | Some Pictet-Spengler reactions require heating to proceed at an appreciable rate.[1] If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for product formation and potential decomposition. |
| Presence of Water | The initial iminium ion formation in the Pictet-Spengler reaction involves the elimination of water. Ensure all glassware is thoroughly dried and use anhydrous solvents to drive the equilibrium towards product formation. |
Issue 2: Low Yield of Spiro[isochroman-1,4'-piperidine]
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider extending the reaction time or adding a fresh portion of the catalyst. |
| Side Product Formation | Competing side reactions can significantly lower the yield of the desired product. Analyze the crude reaction mixture to identify major byproducts. Adjusting the reaction temperature, catalyst, or solvent may favor the desired reaction pathway. |
| Product Degradation | The spirocyclic product may be unstable under the reaction or workup conditions. Consider performing the reaction at a lower temperature or using milder workup procedures. Minimizing the exposure time to acidic or basic conditions during extraction and purification is crucial. |
| Inefficient Purification | Loss of product during purification steps such as column chromatography can impact the final yield. Optimize the purification protocol by carefully selecting the stationary and mobile phases. Ensure complete transfer of the product at each step. |
Issue 3: Impure Product After Purification
| Possible Cause | Suggested Solution |
| Co-eluting Impurities | An impurity may have a similar polarity to the desired product, making separation by standard chromatography challenging. Experiment with different solvent systems or chromatography techniques (e.g., reverse-phase chromatography, preparative HPLC). |
| Formation of Stereoisomers | The spirocyclization may result in the formation of diastereomers. The ratio of these isomers can sometimes be influenced by the reaction conditions. Chiral chromatography may be necessary for their separation if they are not readily separable by standard methods. |
| Residual Starting Materials or Reagents | Incomplete reaction or inefficient workup can leave unreacted starting materials or reagents in the final product. Ensure the reaction has gone to completion and perform thorough aqueous washes during the workup to remove any water-soluble impurities. |
| Product Instability on Silica Gel | Some amine-containing compounds can be unstable on silica gel. Consider deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent or using an alternative stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Spiro[isochroman-1,4'-piperidine]?
A1: The Pictet-Spengler reaction is a widely employed and effective method for the synthesis of tetrahydroisoquinoline and related spirocyclic structures.[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For Spiro[isochroman-1,4'-piperidine], this would typically involve the reaction of a suitably substituted phenylethanolamine derivative with a protected piperidone.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate and developed in an appropriate solvent system. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring, providing information on the mass of the product and any major byproducts.
Q3: What are some common side products in this synthesis?
A3: Potential side products can include uncyclized imine or enamine intermediates, products of N-acylation if an acylating agent is used in a variation of the Pictet-Spengler reaction, and over-alkylation products if the piperidine nitrogen is unprotected and reactive. The specific side products will depend on the exact starting materials and reaction conditions used.
Q4: What purification methods are most effective for Spiro[isochroman-1,4'-piperidine]?
A4: Column chromatography is a standard method for purifying the crude product. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of the product and impurities. Recrystallization can also be an effective method for obtaining highly pure product, particularly for the hydrochloride salt form.
Data Presentation
Table 1: Optimization of Pictet-Spengler Reaction Conditions for Spiro[isochroman-1,4'-piperidine] Synthesis (Hypothetical Data)
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | HCl (1.2 eq) | Toluene | 80 | 12 | 65 | 92 |
| 2 | TFA (1.2 eq) | Dichloromethane | 40 | 24 | 75 | 95 |
| 3 | p-TSA (1.2 eq) | Acetonitrile | 60 | 18 | 70 | 93 |
| 4 | TFA (1.2 eq) | Dichloromethane | 25 | 48 | 60 | 96 |
Experimental Protocols
Key Experiment: Pictet-Spengler Synthesis of N-Benzyl-Spiro[isochroman-1,4'-piperidine] (General Protocol)
This protocol is a generalized procedure based on the principles of the Pictet-Spengler reaction for the synthesis of a protected form of the target molecule.
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Starting Material Preparation: To a solution of 2-(3-hydroxyphenyl)ethanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane), add N-benzyl-4-piperidone (1.1 eq).
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Reaction Initiation: Add a suitable acid catalyst, such as trifluoroacetic acid (TFA, 1.2 eq), dropwise to the stirred solution at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-spiro[isochroman-1,4'-piperidine].
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Deprotection (Optional): The N-benzyl protecting group can be removed by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) to yield the final Spiro[isochroman-1,4'-piperidine].
Visualizations
References
Addressing solubility issues of Spiro[isochroman-1,4'-piperidine] in biological assays
Technical Support Center: Spiro[isochroman-1,4'-piperidine]
Welcome to the technical support center for Spiro[isochroman-1,4'-piperidine] and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound class in biological assays.
Frequently Asked Questions (FAQs)
Q1: My Spiro[isochroman-1,4'-piperidine] compound is precipitating in my aqueous assay buffer. What is the primary cause?
A1: Spiro[isochroman-1,4'-piperidine] and similar spirocyclic scaffolds, while often possessing better physicochemical properties than flat aromatic structures, can still exhibit poor aqueous solubility.[1] Precipitation typically occurs when the compound's concentration exceeds its solubility limit in the final assay buffer. This is common when a concentrated stock solution, usually in 100% Dimethyl Sulfoxide (DMSO), is diluted into an aqueous medium.[2] The dramatic decrease in the percentage of organic solvent causes the compound to fall out of solution.
Q2: What is the maximum recommended concentration of DMSO for my cell-based assay?
A2: The final concentration of DMSO should be kept as low as possible, ideally below 0.1%, to minimize cellular toxicity.[3] While many robust cell lines can tolerate up to 0.5% DMSO for short periods, concentrations above 1% are often cytotoxic and can damage cell membranes, induce oxidative stress, or cause cell death.[3][4] It is crucial to determine the no-effect concentration for your specific cell line by running a DMSO dose-response curve.[5]
Q3: Can I use co-solvents other than DMSO to improve solubility?
A3: Yes, several co-solvents can be explored. Water-miscible organic solvents like ethanol, methanol, or polyethylene glycol (PEG) can be used.[6] However, each co-solvent has its own potential for cellular toxicity and interference with the assay, so they must be validated. For some compounds, formulation strategies like using cyclodextrins to form inclusion complexes or employing surfactants can also enhance solubility.[6][7]
Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my experiments?
A4:
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Kinetic solubility is measured by diluting a DMSO stock solution into an aqueous buffer and observing the concentration at which precipitation occurs over a short incubation period (e.g., 1-2 hours).[2] This is most relevant for typical in vitro assays where compounds are introduced from a stock solution and the experiment is conducted relatively quickly.[8]
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Thermodynamic solubility is the true equilibrium solubility of a compound, determined by incubating an excess of the solid compound in a buffer for an extended period (e.g., >24 hours) until equilibrium is reached.[2] This is more relevant for pre-formulation and understanding oral absorption.
For most biological assays, kinetic solubility is the more practical and relevant measure.[8]
Q5: My compound seems to dissolve initially but then crashes out over the course of a long-term (e.g., 72-hour) incubation. Why?
A5: This is a classic sign of a supersaturated solution. When a DMSO stock is diluted, it can form a temporarily clear, supersaturated solution where the compound concentration is above its thermodynamic solubility limit.[9] Over time, the compound will equilibrate and precipitate out as the more stable, less soluble crystalline form. For long-term studies, it is critical to work at concentrations below the thermodynamic solubility limit or use specialized formulations to maintain stability.[9]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving solubility issues with Spiro[isochroman-1,4'-piperidine].
Issue: Compound Precipitation Observed During Assay Preparation
| Possible Cause | Troubleshooting Steps |
| Concentration Exceeds Kinetic Solubility | 1. Reduce Final Concentration: Lower the final concentration of the compound in the assay. 2. Increase Final DMSO %: If the cell line permits, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.25%), ensuring it remains below toxic levels.[3] 3. Perform a Kinetic Solubility Assay: Formally determine the kinetic solubility limit in your specific assay buffer (see protocol below). |
| Poor Mixing Technique | 1. Use Serial Dilutions: Instead of a single large dilution, perform a multi-step serial dilution in the assay buffer. 2. Vortex/Mix Vigorously: Ensure rapid and thorough mixing immediately after adding the compound stock to the buffer to avoid localized high concentrations that can initiate precipitation.[10] |
| Buffer Composition/pH | 1. Check pH: The piperidine moiety is basic. Ensure the buffer pH is compatible with the compound's pKa. A lower pH might increase the solubility of a basic compound.[6][11] 2. Serum Protein Binding: If using serum-containing media, note that binding to proteins like albumin can help keep hydrophobic compounds in solution. Assays in serum-free media may show lower solubility. |
Issue: Inconsistent or Non-Reproducible Assay Results
| Possible Cause | Troubleshooting Steps |
| Micro-precipitation | 1. Centrifuge Plates: Before reading plates (e.g., in an ELISA or absorbance-based assay), centrifuge them to pellet any micro-precipitates that could interfere with optical measurements. 2. Visual Inspection: Carefully inspect wells under a microscope for any signs of compound precipitation. |
| Hygroscopic DMSO Stock | 1. Use Fresh DMSO: DMSO is highly hygroscopic and absorbs water from the air, which can lower the solubility of your compound in the stock solution over time.[5] 2. Aliquot Stocks: Store stock solutions in small, tightly sealed aliquots under dessication or inert gas to prevent moisture absorption. |
| Compound Adsorption to Plastics | 1. Use Low-Binding Plates: Highly lipophilic compounds can adsorb to the plastic walls of microplates, reducing the effective concentration in solution. Consider using low-adhesion or polypropylene plates. 2. Include Detergents: Adding a very low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) to the buffer can sometimes reduce non-specific binding, but this must be tested for assay compatibility.[12] |
Data Presentation: Solubility & Solvent Tolerance
Table 1: General Solubility Profile of Spiro-Piperidine Scaffolds Note: These are typical values. Actual solubility must be determined empirically for each specific derivative.
| Solvent / Buffer | Typical Kinetic Solubility | Notes |
| 100% DMSO | > 20 mM | Standard solvent for primary stock solutions.[13] |
| 100% Ethanol | 1 - 10 mM | Alternative stock solvent; may be more suitable for certain assays. |
| PBS (pH 7.4) with 1% DMSO | 1 - 50 µM | Solubility is highly structure-dependent.[14] |
| Cell Culture Media + 10% FBS | 5 - 100 µM | Serum proteins often increase apparent solubility. |
Table 2: Recommended Maximum Final DMSO Concentrations in Cell-Based Assays
| Final DMSO Conc. | General Effect on Most Cell Lines | Recommended Use Case |
| < 0.1% | Generally considered safe with minimal effects.[3] | Ideal for all assays, especially long-term (>48h) or with sensitive cells. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours.[5] | A common and acceptable range for many screening assays. |
| 0.5% - 1.0% | Potential for increased cytotoxicity and off-target effects.[5] | Use with caution for short-term exposure (<24h) only after validation. |
| > 1.0% | Significant cytotoxicity is common.[3][4] | Not recommended for cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
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Weigh Compound: Accurately weigh the required mass of your Spiro[isochroman-1,4'-piperidine] derivative.
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Add Solvent: Add the calculated volume of 100% anhydrous DMSO to achieve a 10 mM concentration.
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Solubilize: Vortex vigorously for 2-5 minutes. If necessary, use a sonicating water bath for 10-15 minutes to ensure the compound is fully dissolved.
-
Inspect: Visually inspect the solution to ensure there are no undissolved particulates.
-
Store: Store in small, tightly capped aliquots at -20°C or -80°C to minimize freeze-thaw cycles and water absorption.
Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol is adapted from standard high-throughput screening methods.[8][10]
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Prepare Compound Plate: In a 96-well clear bottom plate, add 2 µL of your 10 mM DMSO stock solution to the top row.
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Prepare Serial Dilutions: Add 100 µL of 100% DMSO to the remaining wells in the column. Perform a 1:2 serial dilution down the column. This creates a DMSO plate with a range of compound concentrations.
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Transfer to Assay Plate: Transfer 2 µL from each well of the DMSO plate to a new 96-well clear bottom assay plate.
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Add Buffer: Rapidly add 198 µL of your aqueous assay buffer (e.g., PBS, pH 7.4) to all wells of the assay plate. This results in a final DMSO concentration of 1%.
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Mix and Incubate: Immediately seal the plate and mix on a plate shaker for 5 minutes. Incubate at room temperature for 1-2 hours.
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Measure Turbidity: Read the plate on a nephelometer or a plate reader capable of measuring turbidity/light scattering (e.g., at 620 nm).
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Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control wells.
Visualizations
Logical and Experimental Workflows
Caption: A logical workflow for troubleshooting compound precipitation.
Caption: An experimental workflow for determining kinetic solubility.
Hypothetical Signaling Pathway
The Spiro[isochroman-1,4'-piperidine] scaffold is found in compounds targeting various receptors, such as sigma receptors or GPCRs.[15] Poor solubility can prevent the compound from reaching its target, leading to inaccurate results.
Caption: Impact of solubility on a hypothetical GPCR signaling pathway.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. enamine.net [enamine.net]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. iris.unito.it [iris.unito.it]
Optimizing the pharmacokinetic properties of Spiro[isochroman-1,4'-piperidine] leads
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the pharmacokinetic properties of Spiro[isochroman-1,4'-piperidine] leads and related compounds.
Frequently Asked Questions (FAQs)
Q1: My Spiro[isochroman-1,4'-piperidine] lead compound shows good in vitro potency but poor oral bioavailability. What are the common reasons and how can I improve it?
A1: Poor oral bioavailability is a frequent challenge in drug development and can stem from several factors, including poor absorption, high first-pass metabolism, or rapid clearance. For spiro[isochroman-1,4'-piperidine] scaffolds, extensive structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring can significantly impact pharmacokinetic properties.
Troubleshooting Steps:
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Assess Physicochemical Properties: Start by evaluating the compound's solubility and permeability. Low aqueous solubility can limit dissolution and subsequent absorption. Consider formulation strategies or chemical modifications to improve solubility.
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Investigate Metabolic Stability: The compound may be undergoing extensive metabolism in the liver (first-pass effect). Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolic pathways.
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Structural Modifications:
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N-Substitution on the Piperidine Ring: Introducing N-aryl or N-alkylaryl substituents on the piperidine ring has been shown to improve the pharmacokinetic profile. For instance, the addition of a 4-fluorobenzyl or 2-phenylethyl group can lead to lower clearance, increased half-life, and higher area under the curve (AUC) after both intravenous and oral administration.[1]
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Conformational Restriction: Exploiting conformational restriction in the linker-to-tail moiety can be a key strategy. This approach has led to the identification of optimized drug candidates with improved potency and bioavailability.[2]
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Bioisosteric Replacement: Utilize bioisosterism to systematically screen for new hits that maintain potency while improving absorption, distribution, metabolism, and excretion (ADME) properties.[3]
-
Q2: I am observing high clearance rates with my lead compound in in vivo studies. What strategies can I employ to reduce clearance?
A2: High clearance suggests that the compound is being rapidly removed from circulation, either by metabolism in the liver or by renal excretion. To address this, consider the following:
Troubleshooting Steps:
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Identify the Primary Clearance Mechanism: Determine whether the clearance is primarily metabolic or renal. This can be investigated through in vitro metabolism studies and by analyzing the chemical properties of the compound (e.g., polarity).
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Block Metabolic Hotspots: If metabolic clearance is high, identify the specific sites on the molecule that are most susceptible to metabolism (metabolic hotspots). This can be done using in vitro metabolite identification studies. Once identified, these positions can be blocked by introducing chemically stable groups (e.g., fluorine atoms) to prevent metabolic reactions.
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Modify Physicochemical Properties:
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Increase Plasma Protein Binding: Higher plasma protein binding can reduce the fraction of unbound drug available for clearance. Modifications that increase lipophilicity can sometimes increase plasma protein binding.
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Reduce Polarity: For compounds cleared renally, reducing polarity can decrease the rate of excretion.
-
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SAR-Guided Modifications: As demonstrated in studies with spiro[chromane-2,4'-piperidine] derivatives, specific substitutions can lead to an overall lower clearance rate.[1] A systematic SAR study is crucial to find the optimal balance between potency and reduced clearance.
Q3: How can I assess the in vitro ADME profile of my Spiro[isochroman-1,4'-piperidine] derivatives early in the discovery process?
A3: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to avoid high attrition rates at later stages.[4] Key in vitro assays include:
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Physicochemical Profiling: Measurement of solubility, lipophilicity (LogP/LogD), and pKa.
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Permeability Assays: Using models like Caco-2 or PAMPA to predict intestinal absorption.
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Metabolic Stability Assays: Incubation with liver microsomes (human and mouse) or hepatocytes to determine intrinsic clearance.[1]
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Cytochrome P450 (CYP) Inhibition Assays: To assess the potential for drug-drug interactions.[4]
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Plasma Protein Binding Assays: To determine the extent to which the compound binds to plasma proteins.
Troubleshooting Guides
Problem: Inconsistent results in in vitro metabolic stability assays.
| Possible Cause | Troubleshooting Action |
| Poor compound solubility in the assay buffer. | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration in the incubation mixture does not cause precipitation. Check for compound precipitation visually or by analytical methods. |
| Degradation of the compound in the buffer (non-enzymatic). | Run a control incubation without the metabolic enzymes (e.g., heat-inactivated microsomes) to assess the chemical stability of the compound under the assay conditions. |
| Suboptimal enzyme or cofactor concentration. | Ensure that the concentration of liver microsomes (or other enzyme sources) and cofactors (e.g., NADPH) are within the recommended range for the assay. |
| Analytical method not sensitive or specific enough. | Optimize the LC-MS/MS method for the parent compound to ensure adequate sensitivity and resolution from potential interfering peaks. |
Problem: Low oral exposure in animal models despite good in vitro permeability and metabolic stability.
| Possible Cause | Troubleshooting Action |
| Efflux by transporters in the gut wall (e.g., P-glycoprotein). | Conduct in vitro transporter assays (e.g., using Caco-2 cells with and without a P-gp inhibitor) to determine if the compound is a substrate for efflux transporters. |
| Poor dissolution in the gastrointestinal tract. | Investigate different salt forms or formulations (e.g., amorphous solid dispersions) to improve dissolution rate and extent. |
| High first-pass metabolism not captured by in vitro assays. | Consider in vivo models with cannulated bile ducts to directly measure biliary excretion and first-pass extraction. |
| Gut wall metabolism. | In addition to liver microsomes, assess metabolism in intestinal microsomes. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Selected Spiro-piperidine Derivatives
| Compound | Target | IC50 / EC50 | Oral Bioavailability (%) | Key Structural Features | Reference |
| Lead Compound 11 | GPR119 Agonist | EC50 = 369 nM | Not Reported | Spiro[chromane-2,4'-piperidine] scaffold | [2] |
| (R)-29 | GPR119 Agonist | EC50 = 54 nM | Good (in vivo efficacy at 3 mg/kg) | Terminal benzyl-type bulky substituent and a methylene linker | [2] |
| 4-fluorobenzyl spirocycle | HDAC Inhibitor | Submicromolar IC50 | ≥ 35% | N-(4-fluorobenzyl) on piperidine | [1] |
| 2-phenylethyl spirocycle | HDAC Inhibitor | Submicromolar IC50 | ≥ 35% | N-(2-phenylethyl) on piperidine | [1] |
| Compound 3c | MCH-1R Antagonist | IC50 = 0.09 nM | Not Reported | Novel spiro-piperidine class | [5] |
| Compound 4d | H+,K+-ATPase Inhibitor | Strong inhibitory activity | High stomach concentration in rats | 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one derivative | [6] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
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Preparation of Reagents:
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Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
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Thaw liver microsomes (e.g., human or mouse) on ice.
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Prepare a solution of NADPH regenerating system.
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Prepare the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
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Incubation:
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In a microcentrifuge tube, add the incubation buffer, followed by the liver microsomes.
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Pre-warm the mixture at 37°C for 5 minutes.
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Add the test compound to initiate the reaction (final concentration typically 1 µM).
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Add the NADPH solution to start the metabolic reaction.
-
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Time Points and Quenching:
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Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
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Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
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Centrifuge the samples to precipitate proteins.
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Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
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Plot the natural logarithm of the percentage of remaining parent compound versus time.
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The slope of the linear regression gives the elimination rate constant (k).
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Calculate the in vitro half-life (t1/2) as 0.693/k.
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Calculate the intrinsic clearance (Clint).
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Protocol 2: In Vivo Pharmacokinetic Study in Mice
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Animal Dosing:
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Fast the animals (e.g., C57BL/6N mice) overnight before dosing.
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For oral administration, formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer by oral gavage.
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For intravenous administration, dissolve the compound in a suitable vehicle (e.g., saline with a co-solvent) and administer via the tail vein.
-
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Blood Sampling:
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Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., retro-orbital sinus or tail vein).
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Collect blood into tubes containing an anticoagulant (e.g., EDTA).
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Plasma Preparation:
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Centrifuge the blood samples to separate the plasma.
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Store the plasma samples at -80°C until analysis.
-
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Sample Analysis:
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Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.
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Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
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Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance (Cl), volume of distribution (Vd), and half-life (t1/2).
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Calculate oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration, correcting for the dose.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties Optimization | SpiroChem [spirochem.com]
- 4. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]
- 5. Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, synthesis, and structure-activity relations of 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-ones as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Separation of Spiro[isochroman-1,4'-piperidine] Enantiomers: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in the chiral separation of Spiro[isochroman-1,4'-piperidine] enantiomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chiral separation of spiro[isochroman-1,4'-piperidine] enantiomers?
A1: The primary challenges include achieving baseline resolution of the enantiomers, preventing peak tailing, and developing a robust and reproducible method. The rigid, three-dimensional structure of spiro compounds can make finding a suitable chiral stationary phase (CSP) that provides sufficient enantioselectivity challenging.
Q2: Which types of chiral stationary phases (CSPs) are most effective for separating spirocyclic compounds like Spiro[isochroman-1,4'-piperidine]?
A2: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the most successful for the chiral separation of a wide range of compounds, including spirocycles.[1] Immobilized polysaccharide CSPs are particularly versatile as they are compatible with a broader range of solvents.
Q3: What are the recommended starting conditions for method development?
A3: For HPLC, a good starting point is a normal-phase method using a polysaccharide-based CSP with a mobile phase consisting of a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. For Supercritical Fluid Chromatography (SFC), a mobile phase of supercritical CO2 with an alcohol co-solvent is a common starting point.
Q4: How can I improve the resolution between the enantiomers?
A4: To improve resolution, you can try the following:
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Optimize the mobile phase: Adjust the ratio of the organic modifier (alcohol) in the mobile phase. A lower percentage of the modifier often increases retention and can improve separation.
-
Change the organic modifier: Switching from isopropanol to ethanol, or vice-versa, can alter the selectivity.
-
Lower the flow rate: Reducing the flow rate can enhance efficiency and resolution, although it will increase the analysis time.
-
Decrease the temperature: Lowering the column temperature can sometimes improve chiral recognition and, consequently, resolution.
-
Screen different CSPs: If optimization on one column is unsuccessful, screening other polysaccharide-based CSPs is recommended.
Q5: What causes peak tailing and how can I prevent it?
A5: Peak tailing for basic compounds like Spiro[isochroman-1,4'-piperidine] is often due to secondary interactions with acidic sites on the silica support of the CSP. To mitigate this, adding a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase can significantly improve peak shape.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Separation | Unsuitable Chiral Stationary Phase (CSP). | Screen different polysaccharide-based CSPs (e.g., amylose-based, cellulose-based). |
| Inappropriate mobile phase. | Try different alcohol modifiers (isopropanol, ethanol) and vary their percentage in the mobile phase. | |
| Poor Resolution | Mobile phase composition is not optimal. | Systematically vary the percentage of the alcohol modifier. |
| Flow rate is too high. | Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). | |
| Temperature is not optimal. | Experiment with different column temperatures (e.g., 25°C, 15°C). | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a basic modifier like 0.1% Diethylamine (DEA) to the mobile phase. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Long Run Times | High retention on the column. | Increase the percentage of the alcohol modifier in the mobile phase. |
| Low flow rate. | Increase the flow rate, ensuring resolution is not compromised. | |
| Irreproducible Results | Column not equilibrated. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each set of experiments and ensure accurate composition. |
Experimental Protocols
Below are detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) that can serve as a starting point for the chiral separation of Spiro[isochroman-1,4'-piperidine] enantiomers. These are based on successful methods for structurally related spirocyclic compounds.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on the separation of spiro hydantoin derivatives and is adaptable for Spiro[isochroman-1,4'-piperidine].
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIRAL ART Amylose-SA (Immobilized amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of 1 mg/mL. |
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the separation and identify the retention times of the two enantiomers.
-
Calculate the separation factor (α) and resolution (Rs) to evaluate the separation performance.
Supercritical Fluid Chromatography (SFC) Method
This protocol provides a greener and often faster alternative to HPLC for chiral separations.
Instrumentation:
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SFC system with a CO2 pump and a co-solvent pump
-
Autosampler
-
Column oven
-
Back pressure regulator
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UV detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIRAL ART Cellulose-SC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol (80:20, v/v) with 0.1% DEA |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35°C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve the sample in the co-solvent (Methanol) at a concentration of 1 mg/mL. |
Procedure:
-
Equilibrate the column with the mobile phase until the pressure and temperature are stable.
-
Inject the sample.
-
Record the chromatogram and determine the retention times for each enantiomer.
-
Assess the quality of the separation by calculating the separation factor (α) and resolution (Rs).
Data Presentation
The following tables summarize the expected chromatographic results for the separation of a hypothetical pair of Spiro[isochroman-1,4'-piperidine] enantiomers based on the protocols above.
Table 1: HPLC Separation Data
| Enantiomer | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Enantiomer 1 | 12.5 | 1.35 | 2.1 |
| Enantiomer 2 | 15.2 |
Table 2: SFC Separation Data
| Enantiomer | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Enantiomer 1 | 4.8 | 1.42 | 2.5 |
| Enantiomer 2 | 6.1 |
Visualizations
Caption: Experimental workflow for the chiral separation of Spiro[isochroman-1,4'-piperidine] enantiomers.
Caption: A logical workflow for troubleshooting common issues in chiral separation experiments.
References
Technical Support Center: Troubleshooting Spiro[isochroman-1,4'-piperidine] Interference in Biochemical Assays
Welcome to the technical support center for researchers utilizing Spiro[isochroman-1,4'-piperidine] and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: My assay shows unexpected activity when using Spiro[isochroman-1,4'-piperidine]. What are the common causes of interference?
A1: Small molecules like Spiro[isochroman-1,4'-piperidine] can interfere with biochemical assays through several mechanisms, leading to false-positive or false-negative results. The most common causes include:
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Compound Aggregation: At certain concentrations, the compound may form colloidal aggregates that can sequester and non-specifically inhibit enzymes or disrupt protein-protein interactions.[1][2]
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Fluorescence Interference: The compound may possess intrinsic fluorescence (autofluorescence) at the excitation and emission wavelengths of your assay, leading to a high background signal.[1][3] Conversely, it could quench the fluorescence signal from your reporter molecule.[1][4]
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Chemical Reactivity: The compound might react with assay components, such as enzymes, substrates, or detection reagents.[1][5]
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Interference with Detection System: The compound may directly inhibit or activate reporter enzymes (e.g., luciferase) or interact with assay reagents like antibodies in immunoassays.[6][7]
Q2: How can I determine if my Spiro[isochroman-1,4'-piperidine] derivative is aggregating in my assay?
A2: Compound aggregation is a frequent cause of non-specific inhibition. Here are a few steps to investigate this:
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Detergent Test: Re-run your assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100).[2] If the inhibitory activity of your compound is significantly reduced, aggregation is likely the cause.
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Vary Enzyme Concentration: True inhibitors that bind to the target enzyme should have an IC50 value that is independent of the enzyme concentration. If the IC50 value of your compound increases with higher enzyme concentrations, it suggests a stoichiometric, non-specific inhibition mechanism like aggregation.
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Centrifugation: Before taking a reading, centrifuge your assay plate. If the compound is precipitating or forming large aggregates, you may observe a pellet and a decrease in the apparent activity in the supernatant.[5]
Q3: My fluorescence-based assay is showing a high background signal. Could Spiro[isochroman-1,4'-piperidine] be autofluorescent?
A3: Yes, compounds containing aromatic rings and heterocyclic systems, like the isochroman and piperidine moieties, can exhibit intrinsic fluorescence.[8] To check for autofluorescence:
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Run a Control Experiment: Prepare a control well or plate containing your Spiro[isochroman-1,4'-piperidine] derivative in the assay buffer without the fluorescent reporter molecule.
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Measure Fluorescence: Excite the control sample at the same wavelength used in your assay and measure the emission. A significant signal indicates that your compound is autofluorescent.[1]
Q4: What should I do if my Spiro[isochroman-1,4'-piperidine] compound is autofluorescent?
A4: If you confirm autofluorescence, consider the following strategies:
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Switch to Red-Shifted Dyes: Autofluorescence is often more pronounced in the blue-green region of the spectrum.[1] Switching to fluorophores that excite and emit at longer wavelengths (far-red or near-infrared) can often resolve the issue.[1]
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Time-Resolved Fluorescence (TRF): This technique can help differentiate the typically short-lived fluorescence of an interfering compound from the long-lived fluorescence of specific lanthanide-based probes.[1]
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Use an Orthogonal Assay: If possible, validate your findings using a non-fluorescence-based method, such as an absorbance-based or luminescence-based assay.
Q5: Can the piperidine ring in my compound cause interference?
A5: The basic nitrogen in the piperidine ring can be protonated at physiological pH. This positive charge can lead to non-specific interactions with negatively charged macromolecules like DNA or acidic residues on proteins.[8] Additionally, some piperidine derivatives have been reported to have intrinsic fluorescence.[8]
Troubleshooting Guides
Guide 1: Systematic Investigation of a Suspected False Positive
If you suspect your Spiro[isochroman-1,4'-piperidine] derivative is a false positive, follow this workflow to identify the mechanism of interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spiro[isochroman-1,4'-piperidine] Solutions in DMSO
This technical support guide is intended for researchers, scientists, and drug development professionals working with Spiro[isochroman-1,4'-piperidine] dissolved in dimethyl sulfoxide (DMSO). It provides troubleshooting advice and frequently asked questions (FAQs) to help enhance the stability of your experimental solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Spiro[isochroman-1,4'-piperidine] solution in DMSO is showing decreased potency over time. What could be the cause?
A1: Decreased potency is often an indication of compound degradation. Several factors can contribute to the instability of Spiro[isochroman-1,4'-piperidine] in DMSO solution. The primary degradation pathways to consider are oxidation and hydrolysis. The piperidine ring's tertiary amine is susceptible to oxidation, potentially forming an N-oxide or leading to ring-opening byproducts.[1] The isochroman moiety, being a cyclic ether, could also be susceptible to degradation, although this is generally less likely under standard storage conditions. Additionally, the presence of water in DMSO can facilitate hydrolysis.
Troubleshooting Steps:
-
Minimize Water Content: DMSO is highly hygroscopic.[2] Ensure you are using anhydrous DMSO and minimize the exposure of your stock solutions to atmospheric moisture. Store solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Control Storage Temperature: While many compounds are stable in DMSO at room temperature for short periods, long-term storage should be at lower temperatures (-20°C or -80°C) to slow down potential degradation reactions. However, be mindful of freeze-thaw cycles.
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Limit Freeze-Thaw Cycles: Although some studies suggest minimal impact from a limited number of freeze-thaw cycles, repeated cycling can increase the probability of compound precipitation, especially if water has been absorbed.[2][3] Aliquot your stock solution into smaller, single-use vials.
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Protect from Light: Photodegradation can be a factor for many organic molecules.[1] Store your solutions in amber vials or in the dark to prevent light-induced degradation.
-
Use High-Purity DMSO: Impurities in DMSO, such as acids or bases, can catalyze the decomposition of both the solvent and the dissolved compound.[4] Use high-purity, analytical grade DMSO.
Q2: I observe a precipitate in my Spiro[isochroman-1,4'-piperidine] DMSO solution after thawing. What should I do?
A2: Precipitation upon thawing can be due to several factors, including the absorption of water by DMSO, which can significantly decrease the solubility of your compound.[2] It could also indicate that the compound is degrading into less soluble products.
Troubleshooting Steps:
-
Gentle Warming and Sonication: Try gently warming the solution (e.g., to 37°C) and sonicating it to see if the precipitate redissolves.
-
Solubility Check: If the precipitate does not redissolve, it may be a degradation product. You can analyze the supernatant by HPLC or LC-MS to determine the concentration of the parent compound and identify any new peaks corresponding to degradation products.
-
Water Content Analysis: Consider analyzing the water content of your DMSO stock. Commercially available kits or Karl Fischer titration can be used for this purpose.
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Revised Storage Protocol: To prevent future precipitation, ensure you are using anhydrous DMSO and aliquot your solutions to minimize freeze-thaw cycles and exposure to moisture.
Q3: How can I assess the stability of my Spiro[isochroman-1,4'-piperidine] solution?
A3: A forced degradation study is a systematic way to determine the stability of your compound under various stress conditions.[1] This involves exposing the compound solution to conditions such as heat, acid, base, and oxidation, and then analyzing the samples at different time points.
Summary of Forced Degradation Conditions:
| Stress Condition | Recommended Protocol | Potential Degradation Pathway |
| Acidic Hydrolysis | Add 0.1 M HCl to the DMSO solution. Incubate at 40-60°C. | Acid-catalyzed hydrolysis of the ether linkage. |
| Basic Hydrolysis | Add 0.1 M NaOH to the DMSO solution. Incubate at 40-60°C. | Base-catalyzed hydrolysis. |
| Oxidation | Add 3% H₂O₂ to the DMSO solution. Keep at room temperature. | Oxidation of the piperidine nitrogen to an N-oxide or ring opening.[1] |
| Thermal Degradation | Incubate the DMSO solution at an elevated temperature (e.g., 60°C). | General acceleration of all degradation pathways. |
| Photostability | Expose the DMSO solution to a controlled light source (e.g., Xenon lamp). | Light-induced degradation. |
Note: Samples should be analyzed by a stability-indicating method, such as HPLC or LC-MS, at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the disappearance of the parent compound and the appearance of degradation products.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol outlines a general reverse-phase HPLC method to quantify Spiro[isochroman-1,4'-piperidine] and detect potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (determined by UV-Vis scan of the compound) or Mass Spectrometry (MS).
-
Column Temperature: 30°C
Protocol 2: Sample Preparation for Forced Degradation Studies
-
Prepare a stock solution of Spiro[isochroman-1,4'-piperidine] in anhydrous DMSO (e.g., 10 mM).
-
For each stress condition, mix the stock solution with the respective stress agent in a 1:1 ratio in a clean vial.
-
For the control sample, mix the stock solution with an equal volume of anhydrous DMSO.
-
Incubate the vials under the specified conditions (temperature, light).
-
At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., neutralize acid/base), and dilute with the initial mobile phase to a suitable concentration for HPLC analysis.
Visualizations
Caption: Proposed degradation pathways for Spiro[isochroman-1,4'-piperidine] in DMSO.
Caption: Workflow for assessing the stability of Spiro[isochroman-1,4'-piperidine] in DMSO.
References
Technical Support Center: Purification of Basic Spiro[isochroman-1,4'-piperidine] Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of basic Spiro[isochroman-1,4'-piperidine] compounds.
Troubleshooting Guides
This section addresses common issues encountered during the purification of basic Spiro[isochroman-1,4'-piperidine] compounds.
Issue 1: Poor Peak Shape (Tailing) in Column Chromatography
Q1: My peaks are tailing significantly during flash chromatography on silica gel. What is causing this and how can I fix it?
A: Peak tailing is a frequent issue when purifying basic compounds like Spiro[isochroman-1,4'-piperidine]s on standard silica gel. The basic piperidine nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing during chromatography.
Table 1: Mobile Phase Modifiers for Tailing Reduction
| Modifier | Typical Concentration | Advantages | Disadvantages |
| Triethylamine (TEA) | 0.1 - 2% (v/v) | Effective, readily available. | Can be difficult to remove under vacuum. |
| Ammonia in Methanol | 2 M solution | Stronger base, effective for highly basic compounds. | Volatile, requires good ventilation. |
| Pyridine | 0.1 - 1% (v/v) | Can be effective. | Toxic, strong odor. |
Issue 2: Low Recovery of the Compound
Q2: I am experiencing significant loss of my Spiro[isochroman-1,4'-piperidine] compound during column chromatography. What are the possible reasons and solutions?
A: Low recovery is often due to irreversible adsorption of the basic compound onto the acidic silica gel stationary phase or degradation of the compound on the silica.
Logical Flow for Diagnosing Low Recovery
Validation & Comparative
Validating the Mechanism of Action of Spiro[isochroman-1,4'-piperidine] Inhibitors of ASH1L
A Comparative Guide for Researchers
This guide provides a detailed comparison of Spiro[isochroman-1,4'-piperidine]-based inhibitors, focusing on the validation of their mechanism of action as potent and selective inhibitors of the histone methyltransferase ASH1L. The data presented herein is intended for researchers, scientists, and drug development professionals working in oncology and epigenetic regulation.
Introduction
The Spiro[isochroman-1,4'-piperidine] scaffold has emerged as a promising framework for the development of targeted therapeutics. A notable success in this area is the creation of potent inhibitors of "absent, small, or homeotic-like 1" (ASH1L), a histone lysine methyltransferase that plays a critical role in certain cancers, particularly MLL-rearranged (MLLr) leukemias.[1][2] This guide will delve into the experimental validation of the mechanism of action of these inhibitors, comparing key compounds and outlining the methodologies used to confirm their on-target activity.
Mechanism of Action: Targeting the Catalytic SET Domain of ASH1L
Spiro[isochroman-1,4'-piperidine] inhibitors have been designed to target the catalytic SET domain of ASH1L.[1][2] ASH1L is responsible for the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/2), an epigenetic mark associated with active gene transcription. In MLLr leukemias, ASH1L activity is crucial for maintaining the expression of genes that drive leukemogenesis.
By binding to the SET domain, these inhibitors competitively block the catalytic activity of ASH1L. This leads to a global reduction in H3K36me2 levels, which in turn alters gene expression, ultimately inducing apoptosis (programmed cell death) and differentiation in leukemia cells.[1]
References
Confirming Target Engagement of Spiro[isochroman-1,4'-piperidine] in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods to confirm the cellular target engagement of Spiro[isochroman-1,4'-piperidine]. As the specific cellular target of the parent compound Spiro[isochroman-1,4'-piperidine] is not broadly established in publicly available literature, this guide will proceed with a hypothetical target, "Target X," to illustrate the application of these techniques. The principles and protocols described herein are broadly applicable for validating the interaction of any small molecule with its putative protein target within a cellular context.
Derivatives of the Spiro[isochroman-1,4'-piperidine] scaffold have been shown to interact with a variety of protein classes, including G-protein coupled receptors (GPCRs) and enzymes like histone methyltransferases.[1][2] Therefore, confirming direct target engagement is a critical step in the characterization of this and related chemical series.
Comparison of Cellular Target Engagement Methods
Several robust methods exist to confirm that a small molecule binds to its intended target in a cellular environment.[3][4] The choice of assay depends on factors such as the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare three widely used techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Affinity Chromatography coupled with Mass Spectrometry (AC-MS).
| Method | Principle | Advantages | Disadvantages | Primary Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[5] | Label-free, applicable in live cells and tissues, reflects physiological conditions.[5][6] | Requires a specific antibody for the target protein, optimization of heating conditions can be time-consuming. | Western Blot or other protein quantification methods. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease digestion.[3] | Label-free, does not require heating, relatively simple and low-cost.[3] | May not be suitable for all proteins, dependent on protease sensitivity. | Western Blot or other protein quantification methods. |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | An immobilized version of the small molecule is used to capture its binding partners from cell lysates.[3] | Can identify novel or unexpected targets, provides direct evidence of interaction. | Requires chemical modification of the compound, potential for non-specific binding, performed on cell lysates.[3] | Mass Spectrometry. |
Experimental Workflows
To visually compare the experimental processes, the following diagrams illustrate the workflows for CETSA, DARTS, and AC-MS.
References
- 1. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Spiro[isochroman-1,4'-piperidine] and Non-Spiocyclic Analogs in Sigma Receptor Binding
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of spiro[isochroman-1,4'-piperidine] derivatives and their non-spirocyclic counterparts for sigma receptors. This analysis is supported by experimental data from published literature, offering insights into the structural requirements for potent and selective sigma receptor ligands.
The quest for novel therapeutics targeting the central nervous system has led to the exploration of a diverse range of molecular scaffolds. Among these, the spiro[isochroman-1,4'-piperidine] moiety has emerged as a privileged structure, particularly for ligands of sigma receptors. These receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for drug discovery.[1]
This guide focuses on a comparative study of a prominent spiro[isochroman-1,4'-piperidine] derivative, Lu 28-179, and its non-spirocyclic analog, a 4-phenylpiperidine derivative. The comparison highlights the impact of the rigid spirocyclic framework on binding affinity and selectivity for sigma receptors.
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities of the spirocyclic compound Lu 28-179 and its non-spirocyclic analog for sigma-1 and sigma-2 receptors. The data is presented as IC50 values, which represent the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.
| Compound | Structure | Target | IC50 (nM)[2][3] | Selectivity (σ₁/σ₂) |
| Spirocyclic: 1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]-1-butyl]spiro[isobenzofuran-1(3H),4'-piperidine] (Lu 28-179) | ![]() | Sigma-1 (σ₁) | 17 | 0.007 |
| Sigma-2 (σ₂) | 0.12 | |||
| Non-Spirocyclic: 1-(4-fluorophenyl)-3-[4-[4-(4-fluorophenyl)-1-piperidinyl]-1-butyl]-1H-indole (Analog) | ![]() | Sigma-1 (σ₁) | 16 | 0.059 |
| Sigma-2 (σ₂) | 0.27 |
Experimental Protocols
The binding affinity data presented in this guide was obtained through competitive radioligand binding assays. Below is a generalized protocol for such an assay targeting sigma-1 receptors.
Sigma-1 Receptor Binding Assay Protocol
1. Materials:
- Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand).
- Membrane Preparation: Guinea pig brain or liver membranes, or cell lines expressing the sigma-1 receptor.
- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
- Non-specific Binding Control: Haloperidol (10 µM).
- Test Compounds: Spiro[isochroman-1,4'-piperidine] and non-spirocyclic analogs at various concentrations.
- 96-well microplates.
- Glass fiber filters.
- Scintillation counter.
2. Procedure:
- The assay is performed in a final volume of 100 µL in 96-well plates.
- To each well, add the following in order:
- 50 µL of assay buffer.
- 25 µL of the test compound at various concentrations or the non-specific binding control (haloperidol).
- 25 µL of the membrane preparation.
- Pre-incubate for 15 minutes at 37°C.
- Add 25 µL of [³H]-(+)-pentazocine to each well.
- Incubate for 90 minutes at 37°C.[4]
- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The IC50 values are determined by non-linear regression analysis of the competition binding data.
- The Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizing the Molecular Logic and Biological Context
To better understand the structural differences and the biological context of the target, the following diagrams are provided.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site. 1. 3-(omega-aminoalkyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Spiro[isochroman-1,4'-piperidine] Derivatives as ASH1L Inhibitors: A Comparative Efficacy Analysis Against Standard of Care in MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of emerging Spiro[isochroman-1,4'-piperidine]-based inhibitors of the histone methyltransferase ASH1L against standard of care chemotherapeutic agents used in the treatment of Mixed-Lineage Leukemia (MLL)-rearranged leukemias. MLL-rearranged leukemias are aggressive hematological malignancies with a generally poor prognosis, necessitating the development of novel targeted therapies.[1][2] Spiro[isochroman-1,4'-piperidine] derivatives represent a promising new class of therapeutics targeting the epigenetic machinery that drives this disease.
Efficacy Comparison of ASH1L Inhibitors and Standard of Care Drugs
The following table summarizes the in vitro efficacy of Spiro[isochroman-1,4'-piperidine]-based ASH1L inhibitors and standard of care drugs in MLL-rearranged leukemia cell lines. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth or enzyme activity.
| Compound Class | Drug/Compound | Mechanism of Action | Cell Line(s) | IC50 Value (µM) | Reference(s) |
| Spiro-piperidine ASH1L Inhibitor | AS-99 | ASH1L histone methyltransferase inhibitor | MLL-rearranged leukemia cells | 0.79 | [3] |
| Spiro-piperidine ASH1L Inhibitor | Compound 65 | ASH1L histone methyltransferase inhibitor | HMT Assay | 0.15 | |
| Spiro-piperidine ASH1L Inhibitor | Compound 66s | ASH1L histone methyltransferase inhibitor | HMT Assay | 0.15 | |
| Standard of Care (Chemotherapy) | Cytarabine (Ara-C) | DNA synthesis inhibitor | MV4-11 | < 0.03 | [4] |
| MOLM-13 | 0.042 | [5] | |||
| Standard of Care (Chemotherapy) | Daunorubicin | Topoisomerase II inhibitor, DNA intercalator | Various AML cell lines | 0.0081 - 0.0567 | [6] |
Signaling Pathway in MLL-Rearranged Leukemia and ASH1L Inhibition
MLL-rearranged leukemias are characterized by chromosomal translocations involving the KMT2A (formerly MLL) gene. The resulting MLL fusion proteins are potent oncogenic drivers that aberrantly activate the transcription of key target genes, including the HOX gene cluster (e.g., HOXA9) and MEIS1.[7][8][9] This transcriptional dysregulation is central to leukemic transformation and maintenance.
ASH1L, a histone methyltransferase, plays a crucial role in this process by depositing the H3K36me2 mark on histone tails, a mark associated with active transcription.[1][3][10][11][12] ASH1L cooperates with MLL fusion proteins to maintain the high expression levels of their target genes.[1][10][12] Spiro[isochroman-1,4'-piperidine]-based inhibitors, such as AS-99, are designed to inhibit the catalytic activity of ASH1L, thereby preventing H3K36me2 deposition and suppressing the expression of MLL fusion protein target genes. This mechanism offers a targeted therapeutic approach to counteract the oncogenic drive in MLL-rearranged leukemia.
Caption: MLL-rearranged leukemia signaling pathway and the point of intervention for Spiro[isochroman-1,4'-piperidine] inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Spiro[isochroman-1,4'-piperidine] derivatives and standard of care drugs are provided below.
Histone Methyltransferase (HMT) Assay
This assay is used to determine the enzymatic activity of ASH1L and the inhibitory potential of test compounds.
Materials:
-
Recombinant human ASH1L protein
-
Histone H3 substrate (e.g., recombinant H3 or nucleosomes)
-
S-adenosyl-L-[methyl-3H]-methionine (radiolabeled methyl donor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Test compounds (Spiro[isochroman-1,4'-piperidine] derivatives) dissolved in DMSO
-
P81 phosphocellulose paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing ASH1L enzyme, histone H3 substrate, and assay buffer.
-
Add the test compound at various concentrations to the reaction mixture. An equivalent volume of DMSO is used as a vehicle control.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-3H]-methionine.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated radiolabeled methyl donor.
-
Dry the P81 paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the HMT activity.
-
Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation (MTT) Assay
This colorimetric assay is a quantitative method for assessing cell viability and proliferation.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (Spiro[isochroman-1,4'-piperidine] derivatives or standard of care drugs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the leukemia cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Incubate the cells overnight to allow for attachment and recovery.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compounds.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
Materials:
-
Leukemia cells treated with test compounds
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with the test compounds at the desired concentrations for a specified time.
-
Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compounds.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of novel anti-leukemic compounds like the Spiro[isochroman-1,4'-piperidine] derivatives.
Caption: A typical experimental workflow for the evaluation of anti-leukemic compounds.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. ASH1L Links Histone H3 Lysine 36 Dimethylation to MLL Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Sensitivity of MLL-rearranged AML cells to all-trans retinoic acid is associated with the level of H3K4me2 in the RARα promoter region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLL fusions: Pathways to leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches [frontiersin.org]
- 10. Histone H3K36me2-Specific Methyltransferase ASH1L Promotes MLL-AF9-Induced Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Histone H3K36me2-Specific Methyltransferase ASH1L Promotes MLL-AF9-Induced Leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The spiro[isochroman-1,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of selective ligands for a variety of biological targets. This guide provides a comparative analysis of the selectivity profile of these derivatives against related targets, supported by experimental data from various studies. The information is intended to aid researchers in the design and development of novel therapeutics.
Comparative Selectivity Data
The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of representative spiro[isochroman-1,4'-piperidine] and related spiro-piperidine derivatives for various receptors. It is important to note that the data presented has been compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Sigma Receptor Selectivity Profile
| Compound Reference | Primary Target | Ki (nM) - Sigma-1 | Ki (nM) - Sigma-2 | Selectivity (Sigma-2/Sigma-1) |
| 1'-Benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine] | Sigma-1 | 1.14 | >1250 | >1100-fold[2] |
| Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] | Sigma-1 | Low nM | - | High (7000-fold)[3] |
Table 2: Serotonin (5-HT) Receptor Selectivity Profile of a Spiro[chromene-2,4'-piperidine] Analog
| Compound Reference | Primary Target | EC50 (nM) - 5-HT2C | Activity at 5-HT2A | Activity at 5-HT2B |
| 7-chloro analog (Compound 8) | 5-HT2C | 121.5 (Partial Agonist) | No observed activity | No observed activity |
Table 3: Opioid and Dopamine Receptor Affinity of Related Spiro-Piperidine Scaffolds
| Compound Class | Primary Target | Ki (nM) - Opioid Receptors (subtype) | Ki (nM) - Dopamine Receptors (subtype) |
| Spirocyclic delta opioid receptor agonists | Delta Opioid | Potent agonism | Not specified |
| Piperidine-based D4 antagonists | Dopamine D4 | Not specified | High affinity for D4 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of selectivity profiling data. Below are representative protocols for key assays cited in the literature.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol is adapted from standard methodologies for determining the binding affinity of test compounds to sigma receptors.
1. Membrane Preparation:
-
Tissues (e.g., guinea pig liver for high sigma-1, or cultured cells overexpressing the target receptor) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is performed in a 96-well plate in a final volume of 200 µL.
-
To each well, add:
-
50 µL of membrane suspension.
-
50 µL of radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1, or [³H]-DTG in the presence of a sigma-1 selective ligand to isolate sigma-2 binding).
-
100 µL of test compound at various concentrations or buffer for total binding.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled sigma receptor ligand (e.g., haloperidol).
-
The plate is incubated at a specified temperature (e.g., 37°C for 90 minutes).
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter.
4. Data Analysis:
-
The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay for 5-HT2C Receptor Functional Activity
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2C.
1. Cell Culture and Plating:
-
HEK-293 cells (or other suitable cell lines) stably expressing the human 5-HT2C receptor are cultured under standard conditions.
-
Cells are seeded into 96-well, black-walled, clear-bottom plates and allowed to adhere overnight.
2. Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes at 37°C).
3. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader equipped with an automated liquid handling system.
-
Baseline fluorescence is measured before the addition of the test compound.
-
Test compounds at various concentrations are added to the wells.
-
The fluorescence intensity is measured kinetically for a period of time to capture the transient calcium release.
4. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
The data are normalized to the response of a reference agonist (e.g., serotonin).
-
EC50 values (concentration of the compound that produces 50% of the maximal response) are determined by plotting the concentration-response curves and fitting them to a sigmoidal dose-response equation.
Visualizations
Experimental Workflow for Selectivity Profiling
Caption: A general experimental workflow for the selectivity profiling of novel compounds.
Sigma-1 Receptor Signaling Pathway
Caption: A simplified diagram of the Sigma-1 receptor signaling pathway.[1][4][5][6][7]
5-HT2C Receptor Signaling Pathway (Gq-coupled)
Caption: The Gq-coupled signaling pathway of the 5-HT2C receptor.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
Head-to-head comparison of different Spiro[isochroman-1,4'-piperidine] analogs' potency
For Researchers, Scientists, and Drug Development Professionals
The spiro[isochroman-1,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Analogs based on this and structurally related spirocyclic piperidine systems have demonstrated high affinity for various receptors, with the sigma-1 (σ1) receptor being a prominent target. This guide provides a head-to-head comparison of the potency of different spiro[isochroman-1,4'-piperidine] analogs and related compounds, supported by experimental data and detailed protocols.
Data Presentation: Potency of Spiro-Piperidine Analogs at the Sigma-1 Receptor
| Compound ID | Structure | R Group | Target Receptor | Potency (Ki, nM) |
| 1 | 1'-Benzyl-3-methoxy-3H-spiro[benzofuran-1,4'-piperidine] | -CH₂-Ph | Sigma-1 | 1.14 |
| 2 | 1'-((6-(2-Fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[benzofuran-1,4'-piperidine] | -CH₂-(6-(2-F-ethoxy)pyridin-3-yl) | Sigma-1 | 2.30 |
Note: The data for these specific analogs with the spiro[benzofuran] core is presented to illustrate the high affinity achievable with this general spiro-piperidine scaffold. Structure-activity relationship (SAR) studies on older series of spiro[isochroman-piperidine] analogs have focused on activities such as the inhibition of histamine release, though recent, direct comparative potency data at specific receptors is limited.
Experimental Protocols
The potency of these analogs is primarily determined through in vitro radioligand binding assays. These assays are crucial for establishing the affinity and selectivity of the compounds for their target receptors.
Sigma-1 Receptor Radioligand Binding Assay
This competitive inhibition assay is used to determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.
1. Materials and Reagents:
- Membrane Preparation: Guinea pig liver membranes are often used due to their high expression of sigma-1 receptors.[1][2]
- Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand, is commonly used.[1]
- Non-specific Binding Control: Haloperidol or (+)-pentazocine at a high concentration (e.g., 10 µM) is used to determine non-specific binding.[3]
- Test Compounds: Spiro[isochroman-1,4'-piperidine] analogs dissolved in a suitable solvent (e.g., DMSO).
- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
- Filtration Apparatus: A cell harvester with glass fiber filters.
- Scintillation Counter: For measuring radioactivity.
2. Procedure:
- Incubation: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, [³H]-(+)-pentazocine at a concentration near its Kd (e.g., 1-5 nM), and varying concentrations of the test compound.
- Total and Non-specific Binding: Control wells for total binding (containing only radioligand and membranes) and non-specific binding (containing radioligand, membranes, and a high concentration of an unlabeled ligand) are included.
- Equilibration: The plates are incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 120 minutes) to allow the binding to reach equilibrium.[3]
- Termination: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
- The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[4] Upon stimulation by ligands, it dissociates from its binding partner BiP and can modulate a variety of downstream signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.[4]
Caption: Ligand activation of the Sigma-1 receptor and subsequent signaling.
References
A Comparative Guide to Target Deconvolution Strategies for Bioactive Spiro[isochroman-1,4'-piperidine] Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key target deconvolution methodologies for the characterization of bioactive Spiro[isochroman-1,4'-piperidine] compounds. This class of molecules has garnered significant interest in drug discovery, with reported activities suggesting engagement with a range of protein targets, including G-protein coupled receptors (GPCRs) and enzymes. Here, we objectively compare the performance of three leading target deconvolution techniques: Affinity Chromatography-Mass Spectrometry (AC-MS), Cellular Thermal Shift Assay (CETSA), and Computational Approaches. This guide includes detailed experimental protocols, comparative data, and visualizations of relevant signaling pathways to aid researchers in selecting the optimal strategy for their specific research goals.
Introduction to Spiro[isochroman-1,4'-piperidine] Compounds
The Spiro[isochroman-1,4'-piperidine] scaffold is a key pharmacophore found in a variety of biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of functional groups, leading to high-affinity interactions with biological targets. Structure-activity relationship (SAR) studies have revealed that derivatives of this scaffold can exhibit potent and selective activity at several important drug targets, including the melanin-concentrating hormone receptor 1 (MCHR1), histamine receptors, G-protein coupled receptor 119 (GPR119), and histone deacetylases (HDACs). The diverse biological activities of these compounds underscore the importance of robust target deconvolution strategies to elucidate their mechanisms of action and identify potential off-target effects.
Comparison of Target Deconvolution Methodologies
The identification of the specific molecular targets of bioactive small molecules is a critical step in drug discovery and chemical biology.[1] This process, known as target deconvolution, can be approached through a variety of experimental and computational methods.[1] Below is a comparative overview of three widely used techniques.
| Feature | Affinity Chromatography-Mass Spectrometry (AC-MS) | Cellular Thermal Shift Assay (CETSA) | Computational Approaches |
| Principle | Immobilized small molecule "bait" captures interacting "prey" proteins from a cell lysate or extract. Bound proteins are eluted and identified by mass spectrometry. | Based on ligand-induced thermal stabilization of the target protein. Target engagement is detected by a shift in the protein's melting temperature (Tm) in the presence of the compound.[2][3] | Utilizes computer algorithms to predict potential protein targets based on the chemical structure of the small molecule (ligand-based) or by docking the molecule into the binding sites of known protein structures (structure-based).[4] |
| Sample Type | Cell lysates, tissue extracts, recombinant proteins. | Intact cells, cell lysates, tissues.[5] | In silico (no physical sample required). |
| Throughput | Low to medium. | Medium to high, especially with high-throughput formats.[6] | High. |
| Quantitative Output | List of interacting proteins, relative abundance of bound proteins. Can be adapted to estimate binding affinity (Kd). | Change in melting temperature (ΔTm), which correlates with target engagement. Isothermal dose-response curves can determine cellular potency (EC50).[5] | Predicted binding affinity scores, docking poses, list of potential targets ranked by likelihood. |
| Strengths for GPCRs | Can identify direct binding partners, including allosteric modulators. Well-suited for membrane proteins when optimized protocols are used.[7] | Can confirm target engagement in a native cellular environment, including for membrane proteins. Does not require compound immobilization.[2] | Can screen vast virtual libraries of compounds against known GPCR structures. Useful for prioritizing compounds for experimental testing.[8] |
| Weaknesses for GPCRs | Requires chemical modification of the compound for immobilization, which may alter its binding properties. Solubilization of membrane proteins can be challenging.[9] | May not be suitable for all GPCRs, as ligand binding does not always induce a significant thermal shift. Requires specific antibodies for detection in Western blot-based formats. | Predictions require validation by experimental methods. Accuracy depends on the quality of the protein structure and the scoring functions used. Can have a high false-positive rate. |
| Strengths for Enzymes | Can effectively pull down and identify target enzymes and their associated protein complexes. | Can robustly validate target engagement with soluble enzymes in the cytoplasm and nucleus. | Can predict binding to the active site or allosteric sites of enzymes with known structures. |
| Weaknesses for Enzymes | Immobilization near the active site-binding moiety can prevent interaction. | Indirect downstream effects on protein stability can sometimes be misinterpreted as direct binding. | Less effective for enzymes with no available crystal structure or for identifying novel binding pockets. |
Experimental Protocols
Affinity Chromatography-Mass Spectrometry (AC-MS) for Membrane Proteins
This protocol outlines the general steps for identifying protein targets of a Spiro[isochroman-1,4'-piperidine] compound from a cell lysate, with special considerations for membrane proteins like GPCRs.
a. Preparation of Affinity Matrix:
-
Synthesize a derivative of the Spiro[isochroman-1,4'-piperidine] compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached to a position on the molecule that is not critical for target binding.
-
Couple the synthesized compound to the activated beads according to the manufacturer's instructions.
-
Wash the beads extensively to remove any unreacted compound.
-
Prepare a control matrix with a structurally similar but inactive compound or with the linker alone to identify non-specific binders.
b. Cell Lysis and Protein Extraction:
-
Culture cells known to express the putative target protein(s) to a high density.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer containing a mild non-ionic detergent (e.g., digitonin, DDM) to solubilize membrane proteins, along with protease and phosphatase inhibitors.
-
Incubate on ice with gentle agitation to lyse the cells and solubilize proteins.
-
Centrifuge at high speed to pellet insoluble debris. The supernatant is the protein lysate.
c. Affinity Purification:
-
Incubate the protein lysate with the affinity matrix and the control matrix in parallel at 4°C with gentle rotation for 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads. This can be done by:
-
Competition with an excess of the free Spiro[isochroman-1,4'-piperidine] compound.
-
Changing the pH or salt concentration of the buffer.
-
Using a denaturing elution buffer (e.g., containing SDS).
-
d. Protein Identification by Mass Spectrometry:
-
Prepare the eluted protein samples for mass spectrometry analysis by in-solution or in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
Compare the proteins identified from the affinity matrix with those from the control matrix to distinguish specific interactors from non-specific binders.
Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western blot-based CETSA to validate the engagement of a Spiro[isochroman-1,4'-piperidine] compound with a specific target protein in intact cells.
a. Cell Treatment:
-
Seed cells in a multi-well plate and grow them to 70-80% confluency.
-
Treat the cells with the Spiro[isochroman-1,4'-piperidine] compound at various concentrations or with a vehicle control (e.g., DMSO).
-
Incubate the cells at 37°C for a sufficient time to allow the compound to enter the cells and bind to its target.
b. Thermal Challenge:
-
Harvest the cells, wash them with PBS, and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for 3 minutes using a thermal cycler. A non-heated control should be included.
-
Immediately cool the tubes on ice for 3 minutes.
c. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
d. Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate it with a primary antibody specific to the target protein.
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of potential targets for Spiro[isochroman-1,4'-piperidine] compounds and a general workflow for target deconvolution.
Caption: GPR119 Signaling Pathway.
Caption: MCHR1 Signaling Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Target Prediction and Validation of Small Molecule Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Pilot Study of All-Computational Drug Design Protocol-From Structure Prediction to Interaction Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
- 9. Protein Target Prediction and Validation of Small Molecule Compound [jove.com]
Mapping the Molecular Landscape: A Comparative Guide to the Biological Targets of Spiro[isochroman-1,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Spiro[isochroman-1,4'-piperidine]'s Putative Binding Interactions and a Comparative Look at Alternative Ligands.
Potential Biological Targets and Comparative Ligand Affinities
The Spiro[isochroman-1,4'-piperidine] core has been associated with several key protein families implicated in a variety of physiological and pathological processes. Below, we explore these targets and compare the binding affinities of relevant compounds.
Sigma-1 Receptor (σ1R)
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in cellular stress responses and neuronal signaling. Spirocyclic piperidines are a well-established class of sigma-1 receptor ligands.
Table 1: Comparative Binding Affinities of Ligands for the Sigma-1 Receptor
| Compound | Chemical Class | Ki (nM) | Receptor Subtype |
| Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] | Spiro-piperidine Analog | Low nM range | σ1 selective (Ki σ2/Ki σ1 = 7000)[1] |
| Haloperidol | Butyrophenone | 2.5 | σ1/σ2 non-selective |
| (+)-Pentazocine | Benzomorphan | 3.2 | σ1 agonist |
| 1'-Benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] | Spiro-piperidine Analog | 1.14 | Highly σ1 selective (>1100-fold over σ2)[3] |
| Various N-arylalkyl substituted spiro[1,2,4-benzotriazine-3(4H),4'-piperidines] | Spiro-piperidine Analogs | Low nM range | High σ1 affinity[1] |
Histamine Receptors
Histamine receptors are a class of G-protein coupled receptors that mediate the effects of histamine, a key player in allergic and inflammatory responses. Certain spiro[isochroman-piperidine] analogs have been investigated for their ability to inhibit histamine release.
Table 2: Comparative Binding Affinities of Ligands for the Histamine H1 Receptor
| Compound | Chemical Class | Ki (nM) | Notes |
| 1'-Alkylspiro[isochroman-3,4-piperidines] and 1'-Alkylspiro[isochroman-4,4'-piperidines] | Spiro[isochroman-piperidine] Analogs | Data on direct receptor binding not specified; inhibit compound 48/80-induced histamine release[4] | Indirect measure of activity |
| Mepyramine | Ethylenediamine | ~10-25 | H1 Antagonist[5] |
| Cetirizine | Piperazine | ~6 | Selective H1 Antagonist[6] |
| Fexofenadine | Piperidine | - | H1 Antagonist |
G-Protein-Coupled Receptor 119 (GPR119)
GPR119 is a Gs-coupled GPCR predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased insulin secretion and GLP-1 release, making it an attractive target for the treatment of type 2 diabetes. Spiro[chromane-2,4'-piperidine] derivatives have shown potent agonistic activity at this receptor.
Table 3: Comparative Agonist Activities of Ligands for GPR119
| Compound | Chemical Class | EC50 (nM) | Emax (%) |
| (R)-29 (a spiro[chromane-2,4'-piperidine] derivative) | Spiro[chromane-piperidine] Analog | 54 | 181[7] |
| Lead compound 11 (a spiro[chromane-2,4'-piperidine] derivative) | Spiro[chromane-piperidine] Analog | 369 | 82[7] |
| Compound 17 (a spirocyclic cyclohexane derivative) | Spirocyclic Agonist | 4 | -[8] |
| Oleoylethanolamide (OEA) | Endogenous Lipid | ~2900 | - |
Melanin-Concentrating Hormone Receptor 1 (MCH1R)
MCH1R is a GPCR involved in the regulation of energy homeostasis and appetite. Antagonists of this receptor are being investigated as potential anti-obesity agents. Novel spiro-piperidine derivatives have been identified as highly potent and selective MCH1R antagonists.
Table 4: Comparative Antagonist Activities of Ligands for MCH1R
| Compound | Chemical Class | IC50 (nM) |
| Compound 3c (a novel spiro-piperidine derivative) | Spiro-piperidine Analog | 0.09[2] |
| SNAP-7941 | Arylpiperazine | ~5 |
| T-226296 | Benzimidazole | ~1.3 |
| An exemplified spiro-piperidine derivative from a patent | Spiro-piperidine Analog | 2.4 (Ki)[9] |
Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones. HDAC inhibitors have emerged as a promising class of anti-cancer agents. Spiro[chromane-2,4'-piperidine]-based compounds have been developed as HDAC inhibitors.
Table 5: Comparative Inhibitory Activities of Ligands for HDACs
| Compound | Chemical Class | IC50 (µM) |
| Phenyl spiro-piperidine 7a (a spiro[chromane-2,4'-piperidine] derivative) | Spiro[chromane-piperidine] Analog | 0.41[10] |
| Other tested spiro[chromane-2,4'-piperidine] derivatives | Spiro[chromane-piperidine] Analogs | 0.12 - 0.77[10] |
| Vorinostat (SAHA) | Hydroxamic Acid | ~0.01 |
| Romidepsin | Depsipeptide | ~0.004 |
Experimental Protocols for Binding Site Characterization
A variety of experimental techniques are employed to map the binding site of a ligand to its biological target. Below are detailed methodologies for key experiments relevant to the targets of Spiro[isochroman-1,4'-piperidine].
Radioligand Binding Assay for Sigma-1 Receptor
This method is used to determine the affinity (Ki) of a test compound for the sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the sigma-1 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
X-ray Crystallography for Ligand-Protein Complex
This technique provides a high-resolution three-dimensional structure of the ligand bound to its protein target, revealing the precise binding site and interactions.
Protocol:
-
Protein Expression and Purification: Overexpress and purify the target protein to a high degree of homogeneity.
-
Crystallization: Screen for conditions that induce the formation of well-ordered crystals of the protein in complex with the ligand.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to determine the electron density map of the protein-ligand complex.
-
Model Building and Refinement: Build an atomic model of the protein and ligand into the electron density map and refine the structure to obtain the final coordinates.
Site-Directed Mutagenesis
This method is used to identify key amino acid residues involved in ligand binding by systematically mutating them and assessing the impact on binding affinity.
Protocol:
-
Mutant Construction: Introduce point mutations into the gene encoding the target protein using techniques like PCR-based mutagenesis.
-
Protein Expression: Express the wild-type and mutant proteins in a suitable expression system (e.g., mammalian cells, bacteria).
-
Binding Assays: Perform radioligand binding assays (as described above) to determine the binding affinity of the ligand for both the wild-type and mutant proteins.
-
Data Analysis: A significant decrease in binding affinity for a mutant protein compared to the wild-type suggests that the mutated residue is important for ligand binding.
Signaling Pathways and Experimental Workflows
The interaction of Spiro[isochroman-1,4'-piperidine] with its biological targets initiates downstream signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for ligand screening.
References
- 1. Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. chemrxiv.org [chemrxiv.org]
Navigating the ADMET Landscape of Spiro[isochroman-1,4'-piperidine] Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a chemical series is paramount to its successful development into a therapeutic agent. This guide provides a comparative analysis of the ADMET properties of the Spiro[isochroman-1,4'-piperidine] series and its close analogs, offering insights based on available experimental data and outlining standard protocols for key assays.
Comparative ADMET Data Summary
The following table summarizes key ADMET parameters for representative compounds from analogous spiro-piperidine series. It is important to note that these values are indicative and direct testing of any new Spiro[isochroman-1,4'-piperidine] derivative is essential for accurate characterization.
| Compound Class | Derivative Example | Key ADMET Property | Result | Source |
| Spiro[chromene-2,4'-piperidine] | 7-chloro analogue (Compound 8) | hERG Inhibition | 43.92% inhibition at 10 µM | [1][2] |
| 7-chloro analogue (Compound 8) | In silico Toxicity Prediction | Low probability of acute toxicity, hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity. | [1] | |
| Spiro[chromane-2,4'-piperidine] | 4-fluorobenzyl & 2-phenylethyl spirocycles | In vivo Pharmacokinetics | Lower clearance, increased half-life, and higher AUCs compared to the parent benzyl spirocycle. | [3] |
| Representative examples | Oral Bioavailability | ≥35% | [3] | |
| Unspecified derivatives | Metabolic Stability | Described as having "remarkable stability" in human and mouse microsomes. | [3] |
Key ADMET Considerations for the Spiro[isochroman-1,4'-piperidine] Series
Based on the available data from related scaffolds, several key ADMET areas warrant particular attention during the development of Spiro[isochroman-1,4'-piperidine] derivatives:
-
Cardiotoxicity (hERG Inhibition): As with many piperidine-containing structures, the potential for inhibition of the hERG potassium channel is a critical liability to assess. The 43.92% inhibition observed for a Spiro[chromene-2,4'-piperidine] analog at 10 µM suggests that this is a key parameter to monitor and optimize for within the Spiro[isochroman-1,4'-piperidine] series.[1][2]
-
Metabolic Stability: The high metabolic stability reported for some Spiro[chromane-2,4'-piperidine] derivatives in liver microsomes is a promising indicator for the Spiro[isochroman-1,4'-piperidine] series.[3] However, the specific sites of metabolism should be identified to guide structural modifications aimed at further enhancing stability.
-
Pharmacokinetics and Bioavailability: The favorable pharmacokinetic profiles and oral bioavailability observed in vivo for certain Spiro[chromane-2,4'-piperidine] compounds suggest that the rigid spirocyclic core may impart desirable drug-like properties.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of ADMET properties. Below are standard protocols for key in vitro ADMET assays relevant to the characterization of the Spiro[isochroman-1,4'-piperidine] series.
Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.
-
Incubation: The test compound (typically at a final concentration of 1 µM) is incubated with pooled human or mouse liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life (t½) and intrinsic clearance (CLint) are then determined from the rate of disappearance of the compound.
hERG Liability Assessment (Automated Patch-Clamp)
This assay assesses the potential of a compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.
-
Compound Application: The test compound is applied to the cells at a range of concentrations.
-
Electrophysiology: Whole-cell voltage-clamp recordings are made using an automated patch-clamp system. A specific voltage protocol is applied to elicit hERG tail currents.
-
Data Acquisition: The peak tail current is measured before and after the application of the test compound.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration of the test compound. An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to a Hill equation.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines whether a compound inhibits the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.
-
Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
-
Reaction Initiation: The reaction is started by the addition of a NADPH-regenerating system.
-
Incubation and Termination: The mixture is incubated at 37°C for a specific time, and the reaction is then stopped with a cold organic solvent.
-
Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value for the inhibition of each CYP isoform is then calculated.
Visualizing ADMET Processes
To better understand the flow of ADMET testing and the key metabolic pathways, the following diagrams are provided.
Caption: A typical in vitro ADMET experimental workflow.
Caption: General pathway of drug metabolism via Phase I and Phase II reactions.
References
- 1. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Spiro[isochroman-1,4'-piperidine]: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Spiro[isochroman-1,4'-piperidine], ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to follow these procedures meticulously.
The disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following guidelines are based on general hazardous waste disposal protocols and information from safety data sheets (SDS) for structurally related compounds.
Key Disposal and Safety Information
| Parameter | Information | Source |
| Disposal Method | The recommended method is removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1][2] | ECHEMI, ChemicalBook |
| Environmental Precautions | Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1][2] Do not discharge to sewer systems.[1][2] | ECHEMI, ChemicalBook |
| Container Disposal | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.[1][2] | ECHEMI, ChemicalBook |
| Accidental Release Measures | In case of a spill, avoid dust formation.[1][3] Prevent further leakage if it is safe to do so.[1] Collect the spillage for disposal.[1] | ECHEMI |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of Spiro[isochroman-1,4'-piperidine] waste.
1. Waste Identification and Segregation:
-
Identify all waste streams containing Spiro[isochroman-1,4'-piperidine].
-
Segregate this waste from non-hazardous and other incompatible chemical waste to prevent dangerous reactions.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling the chemical waste.
3. Waste Collection and Storage:
-
Collect waste in a designated, properly labeled, and leak-proof container.
-
The container must be compatible with the chemical.
-
Store the waste container in a designated hazardous waste accumulation area that is secure and away from general laboratory traffic.
4. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Spiro[isochroman-1,4'-piperidine]".
-
Include the date of accumulation and any known hazard warnings.
5. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste.
6. Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal.
Experimental Workflow for Chemical Waste Management
The following diagram illustrates the general workflow for managing chemical waste in a laboratory setting, from the point of generation to final disposal.
Caption: Chemical Waste Management Workflow.
This structured approach ensures that the disposal of Spiro[isochroman-1,4'-piperidine] is handled in a manner that prioritizes safety, regulatory compliance, and environmental protection. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the chemicals you are working with.
References
Essential Safety and Handling Protocols for Spiro[isochroman-1,4'-piperidine]
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for Spiro[isochroman-1,4'-piperidine] and its hydrochloride salt, focusing on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Based on available safety data sheets (SDS), the following personal protective equipment is recommended when handling Spiro[isochroman-1,4'-piperidine].
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Protective Clothing | Fire/flame resistant and impervious clothing.[1] |
| Gloves | Chemical impermeable gloves. | |
| Respiratory Protection | Full-face Respirator | To be used if exposure limits are exceeded or irritation is experienced.[1] |
Safe Handling and Storage Workflow
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Protocol: Safe Handling in a Laboratory Setting
The following protocol provides a step-by-step guide for the safe handling of Spiro[isochroman-1,4'-piperidine] during routine laboratory experiments.
1. Pre-Experiment Preparation:
-
Ensure a current Safety Data Sheet (SDS) is accessible.
-
Verify that the fume hood is functioning correctly.
-
Assemble all necessary PPE as specified in the table above.
-
Prepare all necessary equipment and reagents for the experiment.
2. Handling the Compound:
-
Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood.[2]
-
Wear the recommended PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid the formation of dust when handling the solid form.[1][2]
3. In Case of a Spill:
-
For small spills, collect the material using an appropriate absorbent and place it in a sealed container for disposal.[2]
-
Prevent the spill from entering drains.[3]
-
For larger spills, evacuate the area and follow emergency procedures.
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[1][2]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][3]
-
In case of eye contact: Rinse thoroughly with pure water for at least 15 minutes.[1][3]
-
If swallowed: Rinse the mouth with water. Do not induce vomiting.[1][3]
Disposal Plan
Proper disposal of Spiro[isochroman-1,4'-piperidine] and its containers is essential to prevent environmental contamination.
-
Product Disposal: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][3] Do not discharge into sewer systems.[2][3]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[2]
It is important to note that specific toxicological and ecological data for Spiro[isochroman-1,4'-piperidine] is largely unavailable in the provided safety data sheets.[1][2] Therefore, it is crucial to handle this compound with a high degree of caution and to strictly adhere to the safety protocols outlined above. Always consult your institution's safety guidelines and local regulations for chemical handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


